Product packaging for Amino-PEG12-CH2-Boc(Cat. No.:)

Amino-PEG12-CH2-Boc

Cat. No.: B8103831
M. Wt: 659.8 g/mol
InChI Key: ITEUVCLBCMIASR-UHFFFAOYSA-N
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Description

Amino-PEG12-CH2-Boc is a useful research compound. Its molecular formula is C30H61NO14 and its molecular weight is 659.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H61NO14 B8103831 Amino-PEG12-CH2-Boc

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H61NO14/c1-30(2,3)45-29(32)28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35-9-8-34-7-6-33-5-4-31/h4-28,31H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEUVCLBCMIASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H61NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Amino-PEG12-CH2-Boc structure and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and application of Amino-PEG12-CH2-Boc, a heterobifunctional PEG linker. This molecule is of significant interest in the fields of bioconjugation and drug development, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).

Core Data and Structure

This compound is a monodisperse polyethylene glycol (PEG) derivative containing 12 ethylene glycol units. It is functionalized with a primary amine at one terminus and a Boc-protected amine at the other, connected by a methylene group. The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the conjugated molecule. The terminal primary amine and the Boc-protected amine offer orthogonal handles for sequential conjugation reactions.

The chemical structure of this compound is as follows:

H₂N-(CH₂CH₂O)₁₂-CH₂-NH-Boc

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₃₀H₆₁NO₁₄[1]
Molecular Weight 659.8 g/mol [1]
Synonyms Amino-PEG12-CH2CO2-t-butyl ester, H2N-PEG12-CH2COOtBu[1]

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis, deprotection, and application of this compound and similar PEGylated compounds.

Representative Synthesis of a Boc-Protected Amino-PEG Linker

This protocol outlines a general strategy for the synthesis of a heterobifunctional PEG linker with a terminal Boc-protected amine. The synthesis involves the mono-alkylation of a PEG-diamine followed by Boc protection.

Materials:

  • Dodecaethylene glycol diamine

  • A suitable alkylating agent with a second functional group (e.g., a protected carboxyl group)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine or DIPEA)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Silica gel for column chromatography

Procedure:

  • Mono-alkylation: Dissolve a molar excess of dodecaethylene glycol diamine in anhydrous DMF. Slowly add the alkylating agent (1 equivalent) to the solution at room temperature and stir for 12-24 hours. The large excess of the diamine favors mono-alkylation.

  • Solvent Removal: Remove the DMF under reduced pressure.

  • Purification: Purify the mono-alkylated product from the excess diamine using silica gel column chromatography.

  • Boc Protection: Dissolve the purified mono-alkylated PEG-amine in anhydrous DCM. Add a base such as triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, further purify the final product, this compound, by flash column chromatography.

Boc Deprotection Protocol

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine, which is then available for subsequent conjugation.

Materials:

  • Boc-protected PEG compound (e.g., this compound)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG compound in anhydrous DCM.

  • Acid Treatment: Add Trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the more polar product.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The product is often obtained as a TFA salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution until the cessation of CO₂ evolution. Then, wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine-PEG compound.

Amide Coupling with a Deprotected PEG-Amine

This protocol details the coupling of the newly exposed amine of the PEG linker to a molecule containing a carboxylic acid, a common step in PROTAC synthesis.

Materials:

  • Deprotected Amino-PEG12-CH2-NH₂

  • Carboxylic acid-containing molecule (e.g., a PROTAC warhead or E3 ligase ligand)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF. Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add the deprotected Amino-PEG12-CH2-NH₂ (1 equivalent) to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final conjugate by flash column chromatography or preparative HPLC.

Purification of PEGylated Compounds

High-Performance Liquid Chromatography (HPLC) is a standard method for the purification and analysis of PEGylated molecules.

  • Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. It is effective for removing unreacted small molecules from the larger PEGylated conjugate.

  • Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. It is a powerful tool for purifying the desired PEGylated product from unreacted starting materials and byproducts, and can often separate species with different degrees of PEGylation. A C4 or C18 column is typically used with a water/acetonitrile gradient containing a small amount of an ion-pairing agent like TFA.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the application of this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: First Amide Coupling cluster_2 Step 3: Second Amide Coupling cluster_3 Step 4: Purification A This compound B Deprotected PEG Linker (H2N-PEG12-CH2-NH2) A->B  TFA, DCM   D Warhead-Linker Conjugate B->D C POI Ligand-COOH (Warhead) C->D HATU, DIPEA F Final PROTAC Molecule D->F E E3 Ligase Ligand-COOH E->F HATU, DIPEA G Purified PROTAC F->G  RP-HPLC  

Caption: A representative workflow for the synthesis of a PROTAC using a bifunctional PEG linker.

Orthogonal_Deprotection_Strategy start Heterobifunctional Linker Boc-NH-R1-NH-Fmoc acid_deprotection Boc Deprotection H2N-R1-NH-Fmoc start:f1->acid_deprotection:f0 e.g., TFA base_deprotection Fmoc Deprotection Boc-NH-R1-NH2 start:f1->base_deprotection:f0 e.g., Piperidine acid_deprotection:f1->acid_deprotection base_deprotection:f1->base_deprotection

Caption: Orthogonal deprotection strategy for Boc and Fmoc protected amines.

References

Navigating the Solubility of Amino-PEG12-CH2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG12-CH2-Boc, a heterobifunctional PROTAC linker crucial in the development of targeted protein degraders. Understanding the solubility of this linker is paramount for successful compound handling, formulation, and in vitro and in vivo experimentation. This document outlines its solubility in Dimethyl Sulfoxide (DMSO) and other relevant solvents, presents a general protocol for solubility determination, and discusses the underlying principles governing the solubility of PEGylated compounds.

Solubility Profile of this compound and Related Compounds

The solubility of this compound, while not extensively documented in a consolidated public source, can be inferred from its structure and data available for structurally similar PEGylated molecules. The presence of a long polyethylene glycol (PEG) chain generally enhances aqueous solubility.[1][2][3][4] However, the terminal Boc protecting group and the hydrocarbon chain introduce lipophilic character, resulting in solubility in various organic solvents.

For practical laboratory use, DMSO is a common solvent of choice. Based on data for analogous compounds, the solubility of this compound in DMSO is expected to be in the millimolar range.

Compound NameSolventReported SolubilityConcentration (mM)
Hydroxy-PEG12-CH2-BocDMSO10 mM10
TboppDMSO≥ 2.08 mg/mL≥ 4.24
Panaxadiol (in co-solvent)10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL≥ 5.43

Note: The data for Hydroxy-PEG12-CH2-Boc and Tbopp are for compounds structurally related to this compound and should be used as an estimation. The solubility of Panaxadiol is provided in a complex co-solvent system, highlighting a strategy to enhance solubility.[5]

The hydrophilic PEG spacer in molecules like this compound is designed to increase solubility in aqueous media. This amphiphilic nature can be leveraged to improve the solubility and physicochemical properties of the molecules they are attached to.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent system, a systematic experimental approach is necessary. The following is a generalized protocol based on the widely accepted shake-flask method, which is considered a reliable method for determining thermodynamic solubility.

Objective: To determine the saturation solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, water, PBS)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Pipettes and general laboratory glassware

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent if a standard is needed for quantification.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility.

This protocol can be adapted for various solvents and is a fundamental technique in pre-formulation studies.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Add excess this compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility F->G

References

Synthesis and purification of Amino-PEG12-CH2-Boc.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis and Purification of Amino-PEG12-CH2-Boc

This guide provides a comprehensive overview of a plausible synthetic route and purification protocol for this compound, a heterobifunctional PEG linker essential for researchers, scientists, and professionals in the field of drug development and bioconjugation. The target molecule in this guide is systematically named N-Boc-amino-PEG12-alcohol, which features a Boc-protected amine and a terminal hydroxyl group, making it a versatile building block in chemical synthesis.

Synthetic Strategy

The synthesis of N-Boc-amino-PEG12-alcohol is most effectively achieved through the reduction of its corresponding carboxylic acid precursor, t-Boc-N-amido-PEG12-acid. This transformation is a standard procedure in organic chemistry, and several reducing agents can be employed. For this guide, we will focus on a mild and efficient one-pot method utilizing 1,1'-carbonyldiimidazole (CDI) for activation, followed by reduction with sodium borohydride (NaBH4). This method is known to proceed with high fidelity and minimal side reactions, preserving the integrity of the Boc protecting group.[1][2]

Reaction Scheme:

Boc-NH-PEG12-COOH → Boc-NH-PEG12-CH2OH

Experimental Protocol

This section details the step-by-step methodology for the synthesis of N-Boc-amino-PEG12-alcohol.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
t-Boc-N-amido-PEG12-acid717.841.0 g1.39 mmol
1,1'-Carbonyldiimidazole (CDI)162.15249 mg1.54 mmol
Sodium borohydride (NaBH4)37.83263 mg6.95 mmol
Anhydrous Tetrahydrofuran (THF)-20 mL-
Deionized Water-10 mL-
1N Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-100 mL-
Saturated Sodium Bicarbonate (NaHCO3)-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO4)-As needed-
Silica Gel (for chromatography)-As needed-
Synthesis Procedure
  • Activation: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve t-Boc-N-amido-PEG12-acid (1.0 g, 1.39 mmol) in anhydrous THF (10 mL). To this solution, add CDI (249 mg, 1.54 mmol) in one portion. Stir the reaction mixture at room temperature for 1-2 hours. The progress of the activation can be monitored by the evolution of CO2 gas.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve sodium borohydride (263 mg, 6.95 mmol) in deionized water (5 mL). Add the NaBH4 solution to the reaction mixture in one portion.[2]

  • Reaction Quenching and Work-up: Stir the resulting solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of 1N HCl until the pH of the aqueous layer is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude N-Boc-amino-PEG12-alcohol is purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane) and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with the gradient of methanol in dichloromethane.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-amino-PEG12-alcohol as a colorless to pale yellow oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the Boc group (a singlet at ~1.4 ppm), the PEG backbone (a complex multiplet between 3.5 and 3.7 ppm), and the newly formed methylene protons adjacent to the hydroxyl group (a triplet at ~3.7-3.8 ppm). The integration of these peaks should correspond to the expected proton ratios.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a major ion corresponding to the molecular weight of the product (e.g., [M+Na]+).

Quantitative Data Summary

ParameterValue
Starting Materialt-Boc-N-amido-PEG12-acid
Molecular Weight of Starting Material717.84 g/mol
Molecular Weight of Product703.84 g/mol
Theoretical Yield980 mg
Expected Experimental Yield 70-85%
Expected Purity (post-chromatography) >95%

Visualization of the Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-Boc-amino-PEG12-alcohol.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start t-Boc-N-amido-PEG12-acid in anhydrous THF activation Activation with CDI (RT, 1-2h) start->activation 1.1 eq CDI reduction Reduction with NaBH4 (0°C to RT, 2.5h) activation->reduction 5 eq NaBH4 in H2O quench Quench with 1N HCl reduction->quench extraction Extraction with Ethyl Acetate quench->extraction wash Wash with NaHCO3 and Brine extraction->wash dry Dry over MgSO4 & Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography analysis Characterization (NMR, MS) chromatography->analysis final_product Pure N-Boc-amino-PEG12-alcohol analysis->final_product

Caption: Workflow for the synthesis and purification of N-Boc-amino-PEG12-alcohol.

References

The Gatekeeper of Bioconjugation: A Technical Guide to the Function of Boc Protecting Groups in PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced drug development and bioconjugation, precision and control are paramount. The ability to selectively modify complex biomolecules is the bedrock of creating targeted therapies like Antibody-Drug Conjugates (ADCs) and other sophisticated biopharmaceuticals. At the heart of this molecular engineering lies the strategic use of protecting groups, with the tert-Butoxycarbonyl (Boc) group playing a pivotal role, particularly when incorporated into Polyethylene Glycol (PEG) linkers. This in-depth technical guide elucidates the critical function of the Boc protecting group in PEG linkers, providing detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to empower researchers in their quest for next-generation therapeutics.

The Core Function: Enabling Sequential Bioconjugation

The primary role of a Boc protecting group in a PEG linker is to act as a temporary shield for a reactive primary or secondary amine.[1] This "gatekeeper" function is essential for achieving controlled, stepwise synthesis of complex bioconjugates.[2] By masking the amine, the Boc group prevents it from participating in unintended side reactions during the initial conjugation steps.[2] This allows for the selective reaction of another functional group on the PEG linker with a first biomolecule or payload. Once this initial conjugation is complete, the Boc group can be selectively removed under mild acidic conditions to reveal the amine, which is then available for reaction with a second molecule.[3] This sequential approach is fundamental in the construction of well-defined and homogenous bioconjugates, such as ADCs, where a cytotoxic drug is first attached to the linker, which is then conjugated to the antibody.

The PEG component of the linker itself offers significant advantages, including enhanced solubility, stability, and bioavailability of the final conjugate, as well as reduced immunogenicity. The combination of the Boc protecting group's control and the PEG spacer's favorable properties makes Boc-protected PEG linkers invaluable tools in drug development.

Quantitative Data on Boc Deprotection

The removal of the Boc group is typically achieved through acidolysis. The choice of acid, its concentration, reaction time, and temperature are critical parameters that influence the efficiency and selectivity of the deprotection reaction. The following tables summarize common conditions for Boc deprotection from PEG linkers, providing a basis for comparison and optimization.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature (°C)
Trifluoroacetic Acid (TFA)20-55%Dichloromethane (DCM)0.5 - 2 hours0 to Room Temp
Hydrochloric Acid (HCl)4 M1,4-Dioxane0.5 - 4 hoursRoom Temp
Formic Acid>88%Water or organic co-solvents1 - 24 hoursRoom Temp
p-Toluenesulfonic AcidStoichiometricMethanol or other polar solvents1 - 12 hoursRoom Temp

Table 2: Comparative Efficiency of TFA Concentrations for Boc Deprotection in Solid-Phase Peptide Synthesis

TFA ConcentrationDeprotection TimeAverage Peptide Purity
55% in DCM30 min~9% higher
100% TFA5 minLower

Note: The lower purity with 100% TFA was attributed to insufficient resin swelling, leading to incomplete Boc removal.

Experimental Protocols

The following are detailed methodologies for key experiments involving Boc-protected PEG linkers.

Synthesis of Boc-NH-PEG-Carboxylate

This protocol describes the protection of an amine-terminated PEG with a Boc group to yield a heterobifunctional linker with a terminal carboxylic acid.

Materials:

  • Amine-PEG-Carboxylate

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Kaiser test kit

Procedure:

  • Dissolve the Amine-PEG-Carboxylate (1 equivalent) in anhydrous DCM.

  • Add DIPEA (6 equivalents) to the solution.

  • Add (Boc)₂O (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Monitor the reaction for the absence of free primary amine using the Kaiser test. A negative test (the solution remains colorless) indicates the completion of the reaction.

  • Concentrate the reaction mixture to approximately half its original volume under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Isolate the precipitate by centrifugation.

  • Wash the product with cold diethyl ether and dry under vacuum to yield the Boc-NH-PEG-Carboxylate.

Boc Deprotection of a PEG-Amine Linker

This protocol details the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-NH-PEG-Linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (for co-evaporation)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-NH-PEG-Linker in DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (creating a 50% TFA/DCM solution).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving Boc-protected PEG linkers.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine_PEG H₂N-PEG-X Protected_PEG Boc-HN-PEG-X Amine_PEG->Protected_PEG Base (e.g., DIPEA) Boc_Anhydride (Boc)₂O Boc_Anhydride->Protected_PEG Protected_PEG_dep Boc-HN-PEG-X Deprotected_PEG H₃N⁺-PEG-X (TFA salt) Protected_PEG_dep->Deprotected_PEG Acid Acid (e.g., TFA) Acid->Deprotected_PEG

Caption: General workflow for Boc protection and deprotection of a PEG linker.

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_adc_conjugation ADC Conjugation & Purification Boc_Linker Boc-HN-PEG-Linker Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Deprotected_Linker H₂N-PEG-Linker Deprotection->Deprotected_Linker Linker_Payload Drug-Linker Conjugate Deprotected_Linker->Linker_Payload Drug Cytotoxic Drug Drug->Linker_Payload Activation & Coupling ADC_Conjugation Conjugation Linker_Payload->ADC_Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction Reduced_Antibody Reduced Antibody (with free thiols) Reduction->Reduced_Antibody Reduced_Antibody->ADC_Conjugation Crude_ADC Crude ADC ADC_Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a Boc-protected PEG linker.

Tubulin_Inhibitor_MoA ADC ADC with Tubulin Inhibitor Payload Internalization Internalization into Cancer Cell ADC->Internalization Payload_Release Payload Release in Lysosome Internalization->Payload_Release Tubulin_Inhibitor Free Tubulin Inhibitor (e.g., MMAE, DM1) Payload_Release->Tubulin_Inhibitor Tubulin_Binding Binding to Tubulin Tubulin_Inhibitor->Tubulin_Binding Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin_Binding->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action for an ADC delivering a tubulin polymerization inhibitor.

Conclusion

The Boc protecting group is an indispensable tool in the design and synthesis of advanced PEG linkers for bioconjugation and drug delivery. Its ability to temporarily mask a reactive amine enables the controlled, sequential construction of complex and well-defined biopharmaceuticals. A thorough understanding of the principles of Boc protection and deprotection, supported by robust experimental protocols and quantitative data, is essential for researchers and scientists working at the forefront of drug development. The strategic application of Boc-protected PEG linkers will undoubtedly continue to fuel the innovation of next-generation targeted therapies, ultimately leading to more effective and safer treatments for a wide range of diseases.

References

The Role of the PEG12 Spacer in Bioconjugation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the discrete polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical and pharmacological properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the PEG12 spacer, a uniform linker comprising 12 ethylene glycol units. Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of complex biomolecules such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and PROteolysis TArgeting Chimeras (PROTACs). This document will delve into the quantitative impact of PEG12 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key synthetic and biological processes.

Core Concepts: The Advantages of the PEG12 Spacer

The incorporation of a PEG12 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain, offering a balance between flexibility and compactness.[1]

  • Enhanced Hydrophilicity and Solubility : A primary benefit of the PEG12 spacer is its ability to increase the hydrophilicity of the entire bioconjugate.[2] Many potent cytotoxic drugs and other payloads are hydrophobic, which can lead to aggregation, precipitation, and rapid clearance from circulation.[3] The hydrophilic nature of the PEG12 spacer helps to mitigate this by creating a hydration shell, improving solubility in aqueous media and preventing the formation of high-molecular-weight species.[4][5] This enhancement is crucial for maintaining the stability, manufacturability, and efficacy of the bioconjugate.

  • Improved Pharmacokinetics (PK) : PEGylation is a well-established strategy for improving the pharmacokinetic profile of a therapeutic. The PEG12 spacer increases the hydrodynamic size of the molecule, which can reduce renal clearance and lead to a longer circulation half-life. This extended exposure can enhance the therapeutic window and allow for less frequent dosing. Specifically, linkers containing a PEG12 spacer have been shown to significantly reduce hepatic uptake and clearance of ADCs.

  • Reduced Immunogenicity and Non-Specific Binding : The flexible and hydrophilic PEG12 chain can shield immunogenic epitopes on the protein or payload from recognition by the immune system, thereby decreasing the likelihood of an adverse immune response. This "stealth" effect also helps to decrease non-specific binding and background interactions, leading to improved signal-to-noise ratios in diagnostic assays and better targeting in therapeutic applications.

  • Optimal Spacing and Flexibility : The defined, moderate chain length of the PEG12 spacer provides precise spatial control and flexibility between the conjugated molecules. In the context of ADCs, this ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen. This flexible spacer arm allows for increased freedom of motion, which can be critical for the biological activity of both the targeting moiety and the payload.

Core_Advantages Core advantages of the PEG12 spacer. PEG12 PEG12 Spacer in Bioconjugation Solubility Enhanced Solubility & Hydrophilicity PEG12->Solubility PK Improved Pharmacokinetics PEG12->PK Immunogenicity Reduced Immunogenicity PEG12->Immunogenicity Spacing Optimal Spacing & Flexibility PEG12->Spacing Aggregation Reduced Aggregation PEG12->Aggregation ADC_Mechanism Mechanism of action for an ADC utilizing a PEG12 spacer. cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC_circ ADC with PEG12 Spacer (Stable & Soluble) Binding 1. Antibody binds to surface antigen ADC_circ->Binding Internalization 2. ADC is internalized (Endocytosis) Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Linker Cleavage & Payload Release Lysosome->Release Apoptosis 5. Payload induces Apoptosis Release->Apoptosis Experimental_Workflow Workflow for ADC synthesis using an SM(PEG)12 linker. start Start stepA Step A: Antibody Activation Add 20-fold molar excess of SM(PEG)12 to Antibody in PBS (pH 7.2) start->stepA incubateA Incubate for 60 min at room temperature stepA->incubateA stepB Step B: Remove Excess Linker Purify using a desalting column equilibrated with PBS incubateA->stepB activated_Ab Maleimide-Activated Antibody-PEG12 stepB->activated_Ab stepC Step C: Payload Conjugation Add 3-fold molar excess of thiol-payload to activated antibody activated_Ab->stepC incubateC Incubate for 2 hours at RT or overnight at 4°C stepC->incubateC stepD Step D: Final Purification Purify ADC using Size Exclusion Chromatography (SEC) incubateC->stepD end Final ADC (Characterize by HIC, SEC, MS) stepD->end

References

An In-depth Technical Guide to the Applications of Polyethylene Glycol (PEG) Linkers in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody-Drug Conjugates and the Pivotal Role of Linkers

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic exposure.[1][2] This precision is achieved by combining the specificity of a monoclonal antibody (mAb) with the cell-killing power of a small-molecule payload.[1][3] The three core components of an ADC are:

  • A Monoclonal Antibody: Selectively binds to a tumor-associated antigen that is overexpressed on cancer cells.[]

  • A Cytotoxic Payload: A highly potent drug designed to kill the target cancer cells.

  • A Chemical Linker: Covalently connects the payload to the antibody, playing a critical role in the overall stability, efficacy, and safety of the ADC.

The linker is far more than a simple bridge; its chemical properties dictate the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism by which the payload is released. An ideal linker must remain stable in the bloodstream to prevent premature drug release and off-target toxicity, yet efficiently release the active payload once the ADC has reached its target. Among the various linker technologies developed, Polyethylene Glycol (PEG) linkers have emerged as a cornerstone in modern ADC design, offering solutions to many of the challenges associated with conjugating hydrophobic payloads to large antibody structures.

Core Principles of PEG Linkers in ADC Development

PEG is a water-soluble, non-toxic, and biocompatible polyether compound widely used in pharmaceuticals to enhance the properties of therapeutic molecules. In the context of ADCs, PEG linkers are incorporated to improve the conjugate's physicochemical and pharmacological properties.

Enhancing Solubility and Stability

A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads. Conjugating these molecules to an antibody can induce aggregation, compromising the ADC's stability, efficacy, and potentially leading to an immunogenic response.

PEG linkers address this by imparting hydrophilicity. The repeating ethylene oxide units of the PEG chain are highly solvated, creating a "hydration shell" around the payload. This molecular shielding masks the hydrophobic nature of the drug, significantly enhancing the solubility of the entire ADC construct and reducing its propensity to aggregate.

Improving Pharmacokinetics and Reducing Toxicity

The inclusion of a PEG linker can profoundly impact an ADC's pharmacokinetic (PK) profile. By increasing the ADC's hydrodynamic volume, PEGylation slows renal clearance, thereby extending the conjugate's circulation half-life. This prolonged exposure can lead to greater accumulation of the ADC in tumor tissues.

Furthermore, PEGylation can reduce the antigen-independent toxicity of ADCs. By shielding the hydrophobic payload, PEG linkers can minimize non-specific uptake by normal tissues and reduce clearance by the reticuloendothelial system, leading to improved tolerability and a wider therapeutic window.

Types of PEG Linkers

The versatility of PEG chemistry allows for various linker architectures, each offering distinct advantages.

  • Linear vs. Branched PEG Linkers: Linear PEG linkers are the simplest form, offering a straightforward way to introduce hydrophilicity and create space between the antibody and payload. Branched or multi-arm PEG linkers provide a higher payload capacity per conjugation site and can offer superior shielding effects, which is particularly useful for highly hydrophobic drugs or when a higher drug-to-antibody ratio (DAR) is desired.

  • Cleavable vs. Non-Cleavable PEG Linkers: The strategy for payload release is a critical design choice.

    • Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as acidic pH or the presence of specific enzymes like cathepsins. A major advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.

    • Non-Cleavable Linkers: These linkers do not have a specific chemical trigger for cleavage. The payload is released only after the entire ADC is internalized and the antibody component is completely degraded by lysosomal proteases. This approach generally leads to greater plasma stability and can reduce off-target toxicity, but it does not produce a bystander effect.

  • Heterobifunctional PEG Linkers: These linkers possess different reactive functional groups at each end, allowing for controlled, sequential conjugation of the antibody and the payload. This precise control is essential for creating well-defined and homogeneous ADCs.

Quantitative Impact of PEG Linkers on ADC Performance

The incorporation of PEG linkers has a quantifiable impact on the stability, pharmacokinetics, and efficacy of ADCs. The following tables summarize representative data from various studies.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and Tolerability

Conjugate TypePEG MoietyHalf-Life Extension (Fold Increase)Maximum Tolerated Dose (MTD)Reference
ZHER2-SMCC-MMAENone1.05.0 mg/kg
ZHER2-PEG4K-MMAE4 kDa PEG2.510.0 mg/kg
ZHER2-PEG10K-MMAE10 kDa PEG11.220.0 mg/kg
Non-binding IgG-ADCNone-< 50 mg/kg
Non-binding IgG-ADCPEG12-> 50 mg/kg

Data adapted from studies on affibody-drug conjugates and non-binding ADCs to demonstrate general trends.

Table 2: Impact of PEGylation on In Vitro Cytotoxicity

Conjugate TypePEG MoietyIn Vitro Cytotoxicity Reduction (Fold Increase in IC50)Reference
ZHER2-SMCC-MMAENone1.0
ZHER2-PEG4K-MMAE4 kDa PEG4.5
ZHER2-PEG10K-MMAE10 kDa PEG22.0
PEG20k-ZHER2-MMAE20 kDa PEG~50

Note: While PEGylation can reduce in vitro cytotoxicity, this is often offset by a significantly improved pharmacokinetic profile, leading to superior in vivo efficacy.

Table 3: Influence of PEG Linker Length on ADC Clearance

PEG Linker SizeClearance Rate (Relative to Parental Antibody)Reference
No PEGHigh
PEG2Moderate-High
PEG4Moderate
PEG8Low (approaching parental antibody)
PEG12Low (approaching parental antibody)
PEG24Low (approaching parental antibody)

Data trends adapted from a study optimizing a glucuronide-MMAE linker, showing that clearance decreases as PEG size increases, plateauing around PEG8.

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the development and characterization of PEGylated ADCs.

Protocol: Synthesis of a Drug-Linker Conjugate (e.g., Maleimide-PEG-Payload)

This protocol outlines a general procedure for creating a heterobifunctional linker-payload intermediate ready for conjugation to a reduced antibody.

  • Materials: α-Amino-ω-carboxyl-PEG, Maleic anhydride, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Cytotoxic Payload with a free amine group, Anhydrous solvents (DCM, DMF), Triethylamine (TEA).

  • Synthesis of Maleimido-PEG-acid: a. Dissolve α-Amino-ω-carboxyl-PEG and a molar excess of maleic anhydride in anhydrous Dichloromethane (DCM). b. Add TEA and stir the reaction at room temperature to form the maleamic acid intermediate. c. Add a dehydrating agent (e.g., acetic anhydride) to cyclize the intermediate to the maleimide.

  • Activation of Carboxyl Group: a. Dissolve the Maleimido-PEG-acid, DCC, and NHS in anhydrous Dimethylformamide (DMF). b. Allow the reaction to proceed at room temperature for several hours to form the NHS-activated Maleimide-PEG-NHS ester.

  • Conjugation to Payload: a. Dissolve the cytotoxic payload (containing a nucleophilic amine) in anhydrous DMF. b. Add the activated Maleimide-PEG-NHS ester solution to the payload solution. c. Let the reaction stir at room temperature overnight to form the stable amide bond, yielding the Maleimide-PEG-Payload conjugate.

  • Purification: Purify the final drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the product by mass spectrometry to confirm its identity.

Protocol: Antibody PEGylation and ADC Formation

This protocol describes the conjugation of a thiol-reactive drug-linker to an antibody.

  • Materials: Monoclonal antibody in a suitable buffer (e.g., PBS), Tris(2-carboxyethyl)phosphine (TCEP), Maleimide-PEG-Payload conjugate, PBS (pH 7.4), Size-exclusion chromatography (SEC) or desalting columns.

  • Antibody Reduction: a. Incubate the antibody solution with a 5-10 fold molar excess of TCEP at 37°C for 1-2 hours. This step reduces the interchain disulfide bonds to generate reactive thiol groups. b. Remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

  • Conjugation Reaction: a. Immediately add the Maleimide-PEG-Payload conjugate (dissolved in a co-solvent like DMSO) to the reduced antibody solution. A typical molar excess is 5-10 fold over the antibody. b. The final concentration of the organic co-solvent should not exceed 10% (v/v) to maintain antibody integrity. c. Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a molar excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: a. Purify the resulting ADC to remove unconjugated drug-linker and other small molecules. b. Use size-exclusion chromatography (SEC) or tangential flow filtration, collecting the fractions corresponding to the monomeric ADC.

Protocol: Characterization of the PEGylated ADC
  • Drug-to-Antibody Ratio (DAR) Determination: a. UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload. Calculate the DAR using the Beer-Lambert law and known extinction coefficients for both the antibody and the payload. b. Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Species with different numbers of conjugated drugs will have different retention times, allowing for the calculation of an average DAR and an assessment of drug-load distribution.

  • Purity and Aggregation Analysis: a. Size-Exclusion Chromatography (SEC): SEC is used to separate proteins by size. This technique is essential for quantifying the percentage of monomeric ADC and detecting the presence of high molecular weight aggregates or fragments.

  • Identity and Integrity Confirmation: a. Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can confirm the successful conjugation and determine the distribution of different drug-loaded species.

Visualizations of Key Pathways and Workflows

General Mechanism of Action for a PEGylated ADC

ADC_Mechanism cluster_blood Systemic Circulation cluster_cell Target Cancer Cell ADC PEGylated ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for a PEGylated Antibody-Drug Conjugate.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization Ab Monoclonal Antibody Reduce Antibody Reduction (TCEP) Ab->Reduce Conjugate Conjugation Reaction Reduce->Conjugate DrugLinker Drug-PEG-Linker (Maleimide) DrugLinker->Conjugate Purify Purification (SEC) Conjugate->Purify FinalADC Purified ADC Purify->FinalADC DAR DAR Determination (HIC / UV-Vis) FinalADC->DAR Purity Purity & Aggregation (SEC) FinalADC->Purity Identity Identity Confirmation (Mass Spec) FinalADC->Identity

Caption: Experimental workflow for the synthesis and characterization of a PEGylated ADC.

Logic Diagram: Selecting a Cleavable vs. Non-Cleavable Linker

Linker_Choice Start Start: Linker Design Q1 Is Bystander Effect Desired/Required? Start->Q1 Cleavable Choose Cleavable Linker (e.g., pH-sensitive, enzymatic) Q1->Cleavable Yes Q2 Is Maximum Plasma Stability Critical? Q1->Q2 No End Final Linker Strategy Cleavable->End Consider Consider Payload Permeability & Tumor Heterogeneity Cleavable->Consider NonCleavable Choose Non-Cleavable Linker (e.g., Thioether) NonCleavable->End Benefit Benefit: Reduced Off-Target Toxicity NonCleavable->Benefit Q2->Cleavable No Q2->NonCleavable Yes

Caption: Decision logic for selecting between cleavable and non-cleavable PEG linkers.

Conclusion and Future Trends

The incorporation of PEG linkers represents a significant advancement in ADC technology, providing a powerful and versatile tool to overcome challenges related to solubility, stability, and pharmacokinetics. By masking hydrophobic payloads and improving the hydrodynamic properties of the conjugate, PEG linkers have enabled the development of ADCs with higher drug loads, improved safety profiles, and enhanced in vivo efficacy.

The future of ADC therapy is intrinsically linked to innovations in linker technology. Key trends include the development of novel branched architectures for multivalent drug attachment, stimuli-responsive linkers that offer more precise payload release, and the use of monodisperse PEGs to create more homogeneous and reproducible ADC products. As ADCs continue to evolve, incorporating novel payloads such as immunomodulators and protein degraders, the rational design and application of advanced PEG linkers will remain a critical factor in realizing the full therapeutic potential of this promising class of drugs.

References

Amino-PEG12-CH2-Boc as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. While the choice of ligands determines the target specificity, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]

Among the various linker types, those based on polyethylene glycol (PEG) have gained prominence due to their favorable physicochemical properties. PEG linkers, composed of repeating ethylene glycol units, impart hydrophilicity, which can enhance the solubility and bioavailability of the often large and complex PROTAC molecules.[2][3] This guide provides a comprehensive technical overview of a specific PEG-based linker, Amino-PEG12-CH2-Boc , for its application in PROTAC development.

Physicochemical Properties of this compound

This compound is a commercially available, flexible linker featuring a 12-unit polyethylene glycol chain. This structure provides a significant spacer length, which can be crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C31H63NO14[4]
Molecular Weight 673.84 g/mol
Synonyms Amino-PEG12-t-Butyl ester, H2N-PEG12-CH2CH2COOtBu, tert-butyl 1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate
Appearance Colorless to light yellow liquid/solid mixture
Solubility Soluble in DMSO
Storage Conditions -20°C, protect from light

The terminal amine group allows for covalent attachment to a suitable functional group on either the POI ligand or the E3 ligase ligand, typically a carboxylic acid, via amide bond formation. The tert-butyloxycarbonyl (Boc) protecting group on the other end provides an orthogonal handle for subsequent deprotection and conjugation to the second ligand, allowing for a modular and controlled synthesis of the final PROTAC molecule.

The Role of PEG12 Linker Length in PROTAC Efficacy

The length of the linker is a critical parameter in PROTAC design, as it dictates the distance and relative orientation between the target protein and the E3 ligase within the ternary complex. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, an excessively long linker might not effectively bring the two proteins into proximity for efficient ubiquitination.

Studies have shown that the optimal linker length is target-dependent. For instance, in the degradation of TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms showed no activity, while those with longer linkers exhibited robust degradation. In another study on estrogen receptor α (ERα) degradation, a 16-atom PEG linker was found to be more potent than a 12-atom PEG linker, highlighting the need for empirical optimization of linker length for each specific target. The 12-unit PEG chain of this compound provides a substantial and flexible linker that can be advantageous for targets requiring a greater separation between the binding pockets of the POI and the E3 ligase.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker typically involves a two-step process: initial conjugation of one ligand to the linker, followed by deprotection and attachment of the second ligand.

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) to the amine group of the this compound linker, followed by Boc deprotection and subsequent coupling to a second carboxylic acid-functionalized ligand.

Step 1: Amide Coupling of the First Ligand

  • Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a peptide coupling reagent, such as HATU (1.2 eq), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical method, such as LC-MS.

  • Upon completion, the product can be purified using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a suitable solvent, such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used directly in the next step.

Step 3: Amide Coupling of the Second Ligand

  • Dissolve the deprotected intermediate from Step 2 and the second carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

  • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Purify the final PROTAC using preparative HPLC to obtain the highly pure product.

Western Blotting for Protein Degradation Analysis

This protocol is a standard method to quantify the degradation of the target protein following treatment with the synthesized PROTAC.

  • Cell Culture and Treatment: Seed cells expressing the target protein in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Data Presentation: The Impact of PEG Linker Length on PROTAC Activity

Table 2: Representative Data on the Effect of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
TBK1VHL< 12 atomsInactiveN/A
TBK1VHL21 atoms (PEG-like)3>90
ERαVHL12-atom PEG-Effective
ERαVHL16-atom PEG-More Potent
CRBNVHL9-atom alkyl chain-Concentration-dependent decrease
CRBNVHL3 PEG units-Weak degradation

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation. Note: The specific chemical structures of the linkers in the cited references may vary.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.

PROTAC_Mechanism cluster_binding cluster_ubiquitination cluster_degradation cluster_release POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC PROTAC->Ternary POI_Ub Ubiquitinated POI Ternary->POI_Ub Ub transfer PROTAC_recycled PROTAC Ternary->PROTAC_recycled releases Ub Ubiquitin Ub->Ternary Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades POI_Ub->Proteasome recognition PROTAC_recycled->POI catalytic cycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

This diagram outlines the typical workflow for the development and assessment of a novel PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 POI or E3 Ligand (with -COOH) Step1 Amide Coupling Ligand1->Step1 Linker This compound Linker->Step1 Intermediate Ligand-Linker-Boc Step1->Intermediate Step2 Boc Deprotection Intermediate->Step2 Deprotected Ligand-Linker-NH2 Step2->Deprotected Step3 Amide Coupling Deprotected->Step3 Ligand2 Second Ligand (with -COOH) Ligand2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Treatment PROTAC Treatment Final_PROTAC->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: A typical workflow for PROTAC synthesis and biological evaluation.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of novel PROTACs. Its 12-unit PEG chain offers a significant and flexible spacer that can facilitate the formation of a productive ternary complex, a prerequisite for efficient protein degradation. The bifunctional nature of this linker, with a free amine and a Boc-protected terminus, allows for a modular and controlled synthetic approach. While the optimal linker for any given PROTAC must be determined empirically, the physicochemical properties and structural characteristics of this compound make it an excellent candidate for inclusion in PROTAC linker libraries aimed at developing next-generation targeted protein degraders. The provided protocols and data serve as a foundational guide for researchers embarking on the rational design and evaluation of PROTACs incorporating this and similar long-chain PEG linkers.

References

Methodological & Application

Application Notes and Protocols for the Use of Amino-PEG12-CH2-Boc in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of the hydrophilic linker, Amino-PEG12-CH2-Boc, into synthetic peptides using Boc solid-phase peptide synthesis (SPPS). The inclusion of a polyethylene glycol (PEG) spacer can enhance the solubility, bioavailability, and pharmacokinetic properties of therapeutic peptides.[1][2] This document outlines the materials, equipment, and step-by-step procedures for on-resin PEGylation, cleavage, purification, and characterization of the final PEGylated peptide.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) linker containing a Boc-protected amine at one terminus and a tert-butyl-protected carboxylic acid at the other. This heterobifunctional linker is designed for covalent conjugation to peptides, proteins, or other molecules. In the context of Boc-SPPS, the tert-butyl ester of the linker is first deprotected to reveal a free carboxylic acid, which can then be coupled to the N-terminal amine of a resin-bound peptide. The Boc-protected amine on the other end of the PEG chain remains intact throughout the synthesis and can be deprotected in the final cleavage step or used for further conjugation.

Chemical Structure:

Boc-NH-(CH₂CH₂O)₁₂-CH₂-COOH

Key Features:

  • Hydrophilic: The 12-unit PEG chain imparts significant hydrophilicity to the target peptide, which can improve solubility and reduce aggregation.

  • Monodisperse: Ensures a homogeneous final product with a defined molecular weight, simplifying characterization and improving batch-to-batch reproducibility.

  • Boc and t-Butyl Protection: Orthogonal protecting groups compatible with standard Boc-SPPS workflows.

Experimental Protocols

This protocol describes the N-terminal PEGylation of a peptide synthesized on a solid support using Boc chemistry.

Materials and Equipment
  • Resin: Peptide pre-synthesized on a suitable resin for Boc-SPPS (e.g., MBHA, PAM resin).

  • Reagents for Peptide Synthesis:

    • Boc-protected amino acids

    • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIEA)

    • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

    • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

  • Reagents for PEGylation:

    • This compound

    • Coupling agents (as above)

    • DIEA

  • Reagents for Cleavage and Deprotection:

    • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

    • Scavengers: p-cresol, anisole

  • Reagents for Purification and Analysis:

    • Solvents for HPLC: Acetonitrile (ACN), Water (H₂O), Trifluoroacetic acid (TFA)

    • Cold diethyl ether

  • Equipment:

    • Solid-phase peptide synthesizer or manual synthesis vessel

    • HF cleavage apparatus

    • Lyophilizer

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column

    • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

On-Resin N-Terminal PEGylation Protocol

This procedure is performed after the final amino acid has been coupled to the peptide-resin and its N-terminal Boc group has been removed.

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 30 minutes.

    • Wash the resin with DMF (3 x resin volume) for 1 minute each.

  • Deprotection of the PEG Linker's Carboxyl Group:

    • This compound has a tert-butyl protected carboxyl group. To activate it for coupling, this protecting group must be removed. However, the provided name "this compound" implies the amine is Boc protected and the other end is a free acid or an ester. Assuming the user intends to couple the carboxylic acid end of a PEG linker to the N-terminus of the peptide, a Boc-NH-PEG12-COOH linker would be used. The "CH2" in the user's provided name is unusual and may be a typo. For this protocol, we will assume the use of a commercially available Boc-NH-PEG12-COOH. If the user's specified molecule with a C-terminal tert-butyl ester is to be used, a pre-synthesis deprotection of the tert-butyl group would be necessary, which is not a standard on-resin procedure. Therefore, the protocol proceeds with Boc-NH-PEG12-COOH.

  • Activation and Coupling of Boc-NH-PEG12-COOH:

    • In a separate vessel, dissolve Boc-NH-PEG12-COOH (2.0 eq. relative to resin substitution) and HBTU (1.95 eq.) in DMF.

    • Add DIEA (3.0 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated PEG linker solution to the swollen and washed peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain yellow) indicates a complete coupling reaction. If the test is positive (beads turn blue), the coupling step should be repeated.

  • Washing:

    • Once the coupling is complete, wash the PEGylated peptide-resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

    • Dry the resin under vacuum.

Cleavage and Deprotection

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Preparation for Cleavage:

    • Place the dried PEGylated peptide-resin in the reaction vessel of the HF apparatus.

    • Add scavengers (e.g., a mixture of p-cresol and anisole) to the vessel.

  • HF Cleavage:

    • Cool the reaction vessel to 0°C.

    • Carefully distill anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal:

    • Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Precipitate the crude PEGylated peptide by adding cold diethyl ether.

    • Wash the precipitate with cold diethyl ether multiple times to remove scavengers and other organic-soluble impurities.

    • Centrifuge to pellet the peptide and decant the ether.

  • Extraction and Lyophilization:

    • Dissolve the peptide pellet in an appropriate aqueous solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Lyophilize the solution to obtain the crude PEGylated peptide as a fluffy powder.

Purification and Characterization
  • Purification by HPLC:

    • Dissolve the crude lyophilized peptide in the HPLC mobile phase A.

    • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

    • A typical gradient is from 5% to 95% mobile phase B over 30-60 minutes, where mobile phase A is 0.1% TFA in water and mobile phase B is 0.1% TFA in acetonitrile. The gradient should be optimized based on the hydrophobicity of the peptide.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Analyze the purified fractions by analytical HPLC to confirm purity.

    • Confirm the identity and molecular weight of the PEGylated peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass will be the sum of the peptide mass and the mass of the deprotected Amino-PEG12-CH2 moiety.

Quantitative Data Summary

The following table provides representative data for the synthesis of a model 10-amino acid peptide followed by N-terminal PEGylation with Amino-PEG12-COOH. These values are illustrative and may vary depending on the peptide sequence and specific reaction conditions.

ParameterUnmodified PeptidePEGylated Peptide
Crude Purity (by HPLC) ~75-85%~60-75%
Overall Yield (after purification) ~20-30%~15-25%
Final Purity (by HPLC) >98%>98%
Expected Mass (Da) VariesPeptide Mass + 589.7 Da
Observed Mass (Da) VariesConfirmed by MS

Visualizations

Experimental Workflow for Peptide PEGylation

The following diagram illustrates the key steps in the solid-phase synthesis and subsequent PEGylation of a peptide.

Peptide_PEGylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_PEGylation On-Resin PEGylation cluster_Cleavage_Purification Cleavage and Purification Resin Start with Resin Coupling Amino Acid Coupling Resin->Coupling 1. Couple first Boc-AA Washing1 Washing Coupling->Washing1 2. Wash Deprotection Boc Deprotection Deprotection->Coupling Repeat for each AA Final_Deprotection Final N-terminal Boc Deprotection Deprotection->Final_Deprotection Washing1->Deprotection 3. Deprotect (TFA/DCM) PEG_Coupling Couple Boc-NH-PEG12-COOH Final_Deprotection->PEG_Coupling 4. Activate & Couple PEG Washing2 Washing PEG_Coupling->Washing2 5. Wash Cleavage Cleavage from Resin (e.g., HF) Washing2->Cleavage 6. Cleave & Deprotect Precipitation Precipitation Cleavage->Precipitation 7. Precipitate Purification HPLC Purification Precipitation->Purification 8. Purify Characterization Characterization (MS, HPLC) Purification->Characterization 9. Analyze

Caption: Workflow for Boc-SPPS, on-resin PEGylation, and purification.

Logical Relationship of PEGylation Benefits

This diagram illustrates how the properties of the this compound linker contribute to the improved therapeutic potential of a peptide.

PEGylation_Benefits cluster_Properties Physicochemical Properties cluster_Outcomes Pharmacokinetic Outcomes cluster_Therapeutic Therapeutic Benefits PEG_Linker This compound Hydrophilicity Increased Hydrophilicity PEG_Linker->Hydrophilicity Hydrodynamic_Radius Increased Hydrodynamic Radius PEG_Linker->Hydrodynamic_Radius Solubility Improved Solubility Hydrophilicity->Solubility Renal_Clearance Reduced Renal Clearance Hydrodynamic_Radius->Renal_Clearance Proteolysis Protection from Proteolysis Hydrodynamic_Radius->Proteolysis Bioavailability Enhanced Bioavailability Solubility->Bioavailability Half_Life Extended Half-Life Renal_Clearance->Half_Life Proteolysis->Half_Life Therapeutic_Potential Therapeutic_Potential Bioavailability->Therapeutic_Potential Half_Life->Therapeutic_Potential

Caption: Benefits of peptide PEGylation.

References

Application Note: Conjugation of Amine-Terminated PEG to a Primary Amine via N-Hydroxysuccinimide (NHS) Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the covalent conjugation of a Boc-protected amine-terminated polyethylene glycol (PEG) linker to a molecule containing a primary amine. The process involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG with the primary amine, followed by the deprotection of the Boc group to yield a terminal primary amine on the PEGylated molecule.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs.[1][2] This modification has become a cornerstone in pharmaceutical development for its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3]

Key benefits of PEGylation include:

  • Prolonged Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces its renal clearance, extending its circulation time in the body.[3][4]

  • Increased Solubility: PEG is a hydrophilic polymer that can enhance the solubility of hydrophobic drugs, improving their formulation and bioavailability.

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the molecule, reducing its recognition by the immune system and minimizing hypersensitivity reactions.

  • Enhanced Stability: PEGylation can protect molecules from enzymatic degradation, leading to improved stability.

This application note focuses on a two-stage procedure: first, the conjugation of a Boc-protected amino-PEG-NHS ester to a primary amine on a target molecule, and second, the subsequent deprotection of the Boc group to expose a terminal amine.

Chemical Principles

The conjugation strategy relies on two fundamental reactions in bioconjugation chemistry: NHS ester-amine coupling and Boc deprotection.

2.1. NHS Ester-Amine Coupling N-hydroxysuccinimide (NHS) esters are highly reactive compounds that readily couple with primary amines to form stable and irreversible amide bonds. The reaction is most efficient at a slightly alkaline pH (7.2-8.5). In this pH range, the primary amine is sufficiently nucleophilic to attack the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of NHS as a byproduct. While the NHS ester can also react with water (hydrolysis), the aminolysis reaction is generally more favorable, especially at higher concentrations of the amine.

2.2. Boc Deprotection The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its primary advantage is its stability under a variety of conditions while being easily removable under acidic conditions. The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM). The acid protonates the carbamate, leading to the release of the free amine, carbon dioxide, and isobutylene.

The overall workflow for the conjugation and deprotection is illustrated in the diagram below.

G cluster_0 Stage 1: Conjugation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Purification A Boc-NH-PEG-NHS Ester C Reaction in Alkaline Buffer (pH 7.2-8.5) A->C B Target Molecule with Primary Amine (R-NH2) B->C D Boc-Protected PEGylated Conjugate C->D E Boc-Protected PEGylated Conjugate F Treatment with Trifluoroacetic Acid (TFA) E->F G Final Amine-Terminated PEGylated Conjugate F->G H Final Amine-Terminated PEGylated Conjugate I Purification (e.g., SEC, IEX) H->I J Purified Product I->J

Caption: Experimental workflow for PEGylation and subsequent Boc deprotection.

Experimental Protocols

3.1. Protocol 1: Conjugation of Boc-NH-PEG-NHS to a Primary Amine

This protocol describes the conjugation of a Boc-protected amino-PEG-NHS ester to a target molecule containing a primary amine.

Materials:

  • Boc-NH-PEG12-NHS Ester

  • Target molecule with a primary amine

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Prepare the Target Molecule: Dissolve the amine-containing target molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the PEG Reagent: Immediately before use, dissolve the Boc-NH-PEG12-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-50 mM stock solution.

  • Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG reagent to the target molecule solution. The optimal molar ratio should be determined empirically for each specific application.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature. This step is crucial if any downstream applications are sensitive to unreacted NHS esters.

  • Purification: Proceed immediately to the purification of the Boc-protected PEGylated conjugate. Common methods include Size Exclusion Chromatography (SEC) to remove unreacted PEG and quenching reagents, or Ion Exchange Chromatography (IEX) if the charge of the conjugate is significantly different from the starting material.

3.2. Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • Lyophilized Boc-protected PEGylated conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (for neutralization)

  • Anhydrous diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.

  • Deprotection Reaction: Add TFA to the solution to a final concentration of 20-50% (v/v). A common ratio is 1:1 TFA:DCM. Allow the reaction to proceed for 30-60 minutes at room temperature. Effervescence (CO2 evolution) may be observed.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Re-dissolve the residue in a minimal amount of a suitable solvent (e.g., water or methanol) and precipitate the deprotected product by adding cold anhydrous diethyl ether.

  • Pelletization and Washing: Centrifuge the mixture to pellet the product. Carefully decant the ether and wash the pellet 2-3 times with cold ether to remove residual TFA and byproducts.

  • Drying: Dry the final deprotected product under vacuum.

  • Purification: Further purification can be performed using SEC or IEX chromatography to ensure high purity of the final amine-terminated PEGylated conjugate.

Quantitative Data Summary

The following tables provide typical reaction parameters and purification methods for the described protocols.

Table 1: Recommended Reaction Conditions for NHS Ester-Amine Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis.
Temperature 4°C to 25°CLower temperatures can minimize side reactions and protein denaturation.
Reaction Time 1 - 4 hoursCan be extended to overnight at 4°C for improved efficiency.
Molar Ratio (PEG:Amine) 5:1 to 20:1Higher excess of PEG drives the reaction to completion.
Buffer Composition Bicarbonate, Borate, HEPES, PhosphateMust be free of primary amines.

Table 2: Purification Strategies for PEGylated Conjugates

MethodPrincipleApplication
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Efficient for removing unreacted low molecular weight PEG and byproducts.
Ion Exchange Chromatography (IEX) Separation based on net charge.Effective for separating PEGylated species from unreacted protein, as PEG chains can shield surface charges.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be used as a polishing step.
Dialysis / Ultrafiltration Separation based on molecular weight cutoff.Useful for buffer exchange and removing small molecule impurities.

Visualization of the Reaction Mechanism

The following diagram illustrates the key chemical transformations during the conjugation and deprotection steps.

G cluster_conjugation NHS Ester-Amine Coupling cluster_deprotection Boc Deprotection Boc-PEG-NHS Boc-NH-PEG-O-NHS PrimaryAmine + R-NH₂ AmideBond ⇌ Boc-NH-PEG-NH-R + NHS BocConjugate Boc-NH-PEG-NH-R TFA + TFA (H⁺) Deprotected ⇌ H₃N⁺-PEG-NH-R + CO₂ + Isobutylene

Caption: Chemical reactions for conjugation and Boc deprotection.

References

Step-by-step guide for Boc deprotection of Amino-PEG12-CH2-Boc.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the successful deprotection of the tert-butyloxycarbonyl (Boc) protecting group from Amino-PEG12-CH2-Boc, yielding the corresponding primary amine, Amino-PEG12-CH2-NH2. This procedure is a critical step in various bioconjugation and drug development workflows, enabling the subsequent attachment of payloads, linkers, or other functional moieties.

The protocols outlined below utilize trifluoroacetic acid (TFA), a standard and highly effective reagent for Boc deprotection.[1][2] The presence of the polyethylene glycol (PEG) spacer enhances the aqueous solubility of the molecule.

Reaction Principle

The deprotection of a Boc-protected amine is achieved through acid-catalyzed hydrolysis.[1] The reaction is initiated by the protonation of the carbamate oxygen by a strong acid like TFA. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine, which is typically obtained as its corresponding salt (e.g., TFA salt).[3]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the Boc deprotection of this compound. The data is based on established protocols for similar long-chain amino-PEG derivatives and analytical data for the final product.

ParameterValue/RangeNotes
Starting Material This compound-
Deprotecting Agent Trifluoroacetic Acid (TFA)A strong organic acid is required.[1]
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster reactions.
Reaction Temperature 0 °C to Room Temperature (20-25 °C)The reaction is typically started at 0°C and allowed to warm to room temperature.
Reaction Time 1 - 4 hoursMonitor reaction progress by TLC or LC-MS.
Expected Yield >90%Yields are typically high for this type of reaction.
Purity of Final Product >97%As determined by 1H NMR.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Boc deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Protocol 1: Deprotection and Isolation as TFA Salt

  • Dissolution: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.

  • Acid Addition: Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., for a 50% TFA/DCM solution, add an equal volume of TFA to the DCM).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine product will be more polar than the starting material.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation under reduced pressure.

  • Final Product: The resulting residue is the Amino-PEG12-CH2-NH2 as its TFA salt. This can often be used directly in subsequent reactions without further purification.

Protocol 2: Deprotection and Isolation of the Free Amine

  • Follow Protocol 1, steps 1-5.

  • Neutralization: After the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to the reaction mixture to neutralize the excess TFA. Caution: Carbon dioxide gas will evolve; ensure adequate ventilation.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution by rotary evaporation to yield the free amine, Amino-PEG12-CH2-NH2.

Characterization of the Deprotected Product

The successful deprotection and purity of the final product, Amino-PEG12-CH2-NH2, can be confirmed by the following methods:

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet peak of the Boc group's tert-butyl protons at approximately 1.4 ppm confirms the removal of the protecting group. The spectrum should be consistent with the structure of the deprotected product.

  • Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the final product.

  • Thin Layer Chromatography (TLC): The deprotected amine will have a lower Rf value (be more polar) compared to the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine.

Visualizations

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism Boc_Protected_Amine Boc-NH-R Protonated_Carbamate Boc-N(H+)-R Boc_Protected_Amine->Protonated_Carbamate + H+ (TFA) Carbamic_Acid HOOC-NH-R Protonated_Carbamate->Carbamic_Acid - t-Bu+ Tert_Butyl_Cation t-Bu+ Protonated_Carbamate->Tert_Butyl_Cation Free_Amine H2N-R Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Deprotection_Workflow cluster_workflow Experimental Workflow Start Start: Boc-Amino-PEG12-CH2-Boc Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TFA Add TFA (20-50% v/v) Cool->Add_TFA React Stir at RT for 1-4h Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Work-up Monitor->Workup Evaporation Evaporate solvent Workup->Evaporation Isolate as salt Neutralization Neutralize with NaHCO3 Workup->Neutralization Isolate as free amine Final_Product_Salt Product: Amino-PEG12-CH2-NH2 (TFA Salt) Evaporation->Final_Product_Salt Final_Product_Free Product: Amino-PEG12-CH2-NH2 (Free Amine) Evaporation->Final_Product_Free Extraction Extract with DCM Neutralization->Extraction Drying Dry over Na2SO4 Extraction->Drying Drying->Evaporation

Caption: Workflow for the Boc deprotection of this compound.

References

Application Notes and Protocols for Antibody Labeling with Amino-PEG12-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) to antibodies and other biologics, a process known as PEGylation, is a widely utilized strategy to enhance their therapeutic properties. PEGylation can improve the pharmacokinetic and pharmacodynamic profiles of biopharmaceuticals by increasing solubility, reducing immunogenicity, and extending circulation half-life.[1][2][3] Amino-PEG12-CH2-Boc is a discrete PEG linker featuring a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group and a C-terminal with a Boc-protected carboxyl group. This heterobifunctional linker allows for a controlled and stepwise conjugation to biomolecules.

These application notes provide a comprehensive guide to using this compound for antibody labeling. The protocols detailed below are based on established bioconjugation principles, including Boc deprotection and subsequent amine-reactive coupling chemistries.

Principle of the Method

The use of this compound for antibody labeling involves a two-stage process. First, the Boc protecting group on the amine terminus is removed under acidic conditions to yield a reactive primary amine. Subsequently, this newly exposed amine group on the PEG linker can be conjugated to the antibody. A common strategy for this conjugation is the use of carbodiimide chemistry, such as that employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to couple the amine group of the PEG linker to the carboxyl groups (glutamic acid and aspartic acid residues) on the antibody.[4][5]

Data Presentation

Quantitative analysis is crucial for the characterization of PEGylated antibodies. The following table summarizes key parameters that should be assessed after the labeling procedure.

ParameterMethodTypical Expected RangePurpose
PEG-to-Antibody Ratio (PAR) UV-Vis Spectroscopy, HPLC (HIC, SEC), Mass Spectrometry2 - 8Determines the average number of PEG linkers conjugated to each antibody.
Labeling Efficiency (%) SDS-PAGE, HPLC> 80%Quantifies the percentage of antibody molecules that have been successfully labeled with the PEG linker.
Purity of Conjugate (%) Size-Exclusion Chromatography (SEC-HPLC)> 95%Assesses the presence of unconjugated antibody, free PEG linker, or aggregates.
Antigen Binding Affinity (KD) ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)Comparable to unlabeled antibodyConfirms that the conjugation process has not significantly compromised the antibody's ability to bind to its target.
In vitro Cytotoxicity (for ADCs) Cell-based assays (e.g., MTS, LDH)Dependent on payloadMeasures the biological activity of an antibody-drug conjugate utilizing the PEG linker.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the primary amine of the linker.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask.

  • Add TFA to the solution. A common concentration is 50% (v/v) TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the DCM and excess TFA using a rotary evaporator.

  • To ensure complete removal of residual TFA, add toluene to the flask and co-evaporate. Repeat this step 2-3 times.

  • The resulting product is the deprotected Amino-PEG12-CH2-NH2 as a TFA salt, which can be used directly in the subsequent conjugation step or after neutralization.

Protocol 2: Antibody Labeling via EDC/NHS Chemistry

This protocol details the conjugation of the deprotected amino-PEG linker to the carboxyl groups of an antibody.

Materials:

  • Deprotected Amino-PEG12-CH2-NH2 (from Protocol 1)

  • Antibody of interest in a suitable buffer (e.g., MES buffer, pH 5.5-6.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., hydroxylamine)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the activation buffer. Ensure the buffer is free of primary amines and carboxyl groups.

  • Activation of Antibody Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer.

    • Add a molar excess of EDC and NHS to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of each reagent over the antibody.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Dissolve the deprotected Amino-PEG12-CH2-NH2 in the activation buffer.

    • Add the deprotected PEG linker solution to the activated antibody solution. A 20- to 50-fold molar excess of the PEG linker over the antibody is a good starting point.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS esters.

  • Purification of the Conjugate: Remove excess PEG linker and reaction by-products by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 3: Characterization of the PEGylated Antibody

This protocol provides an overview of methods to characterize the final conjugate.

1. Determination of PEG-to-Antibody Ratio (PAR) by UV-Vis Spectroscopy:

  • This method is applicable if the PEG linker contains a chromophore. As this compound does not have a strong chromophore, alternative methods are recommended.

2. Characterization by HPLC:

  • Size-Exclusion Chromatography (SEC-HPLC): To assess purity and detect aggregation. The PEGylated antibody will have a shorter retention time compared to the unconjugated antibody due to its larger hydrodynamic radius.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the distribution of PEGylated species. Species with a higher degree of PEGylation are generally more hydrophilic and will elute earlier.

3. Characterization by Mass Spectrometry:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the precise mass of the conjugate and confirm the number of attached PEG linkers.

4. Functional Characterization:

  • ELISA or Surface Plasmon Resonance (SPR): To assess the antigen-binding affinity of the PEGylated antibody compared to the unmodified antibody.

Visualizations

G cluster_deprotection Protocol 1: Boc Deprotection A This compound B Dissolve in DCM A->B C Add TFA B->C D Stir at RT (1-2h) C->D E Evaporate & Co-evaporate with Toluene D->E F Deprotected Amino-PEG12-CH2-NH2 (TFA Salt) E->F

Caption: Workflow for the Boc deprotection of the amino-PEG12 linker.

G cluster_conjugation Protocol 2: Antibody Conjugation Ab Antibody Activate Activate Antibody with EDC/NHS Ab->Activate PEG Deprotected Amino-PEG12-CH2-NH2 Conjugate Add Deprotected PEG Incubate 2h at RT PEG->Conjugate Activate->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify via Desalting Column Quench->Purify Final PEGylated Antibody Purify->Final

Caption: Experimental workflow for antibody labeling using EDC/NHS chemistry.

G Ab Antibody (-COOH) Activated_Ab Activated Antibody (-NHS ester) Ab->Activated_Ab Activation PEG H2N-PEG Conjugate PEGylated Antibody (Amide Bond) PEG->Conjugate EDC_NHS EDC/NHS EDC_NHS->Activated_Ab Activated_Ab->Conjugate Conjugation

Caption: Signaling pathway of the EDC/NHS mediated conjugation reaction.

References

Application Notes and Protocols for Stable Amide Bond Formation with Amino-PEG12-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a critical strategy in drug development and biotechnology to enhance the therapeutic properties of molecules. The covalent attachment of PEG chains can improve solubility, increase stability, and reduce the immunogenicity of bioconjugates.[1] A robust and widely used method for PEGylation involves the formation of a stable amide bond between an amine-functionalized PEG and a carboxylated molecule.[1] This document provides detailed application notes and experimental protocols for creating a stable amide bond using Amino-PEG12-CH2-Boc, a monofunctional PEG reagent with a terminal primary amine and a Boc-protected group.

Amide bonds are exceptionally stable due to their resonance structure, which imparts a partial double bond character to the C-N bond, making them resistant to a wide range of chemical and biological conditions.[2][3] This inherent stability is crucial for maintaining the integrity of PEGylated therapeutics in vivo.

Core Concepts of Amide Bond Formation

The formation of an amide bond between the primary amine of this compound and a carboxylic acid-containing molecule is not spontaneous and requires the activation of the carboxyl group.[4] This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Several classes of coupling reagents are commonly employed, each with its own advantages and disadvantages. The choice of reagent and reaction conditions can significantly impact the yield, purity, and stability of the final PEG-amide conjugate.

Quantitative Data Presentation

The efficiency of amide bond formation is influenced by the choice of coupling reagent, pH, and other reaction parameters. The following table summarizes a comparison of common coupling reagents for PEG-amide conjugation.

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Note: Yields and purities are typical and can vary depending on the specific reactants and reaction conditions.

Experimental Protocols

This section provides detailed protocols for the two most common and effective methods for forming a stable amide bond with this compound.

Protocol 1: EDC/NHS Mediated Amide Coupling

This method involves a two-step, one-pot reaction where the carboxylic acid is first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS-ester, which then readily reacts with the primary amine of the PEG reagent.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)

  • Purification System (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer. If solubility is an issue, use a minimal amount of anhydrous DMF or DMSO and then dilute with Activation Buffer.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMF/DMSO immediately before use.

    • Dissolve the this compound in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add a 2 to 5-fold molar excess of both EDC and NHS from the stock solutions.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation Reaction:

    • Adjust the pH of the activated carboxylic acid solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the this compound solution to the activated carboxylic acid solution. A 1.1 to 1.5-fold molar excess of the activated carboxylic acid is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by quenching any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEG-Amide Conjugate:

    • Purify the conjugate from unreacted PEG, quenched NHS-esters, and other byproducts using an appropriate method such as Size Exclusion Chromatography (SEC), dialysis, or Ion Exchange Chromatography (IEX).

  • Characterization:

    • Analyze the purified conjugate using techniques such as LC-MS or MALDI-TOF MS to confirm the successful conjugation and purity.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates rapid amide bond formation with minimal side reactions and racemization. This protocol is particularly useful for sterically hindered substrates or when high yields are critical.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • HATU

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Purification system (e.g., SEC or Dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule and this compound in anhydrous DMF.

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 100 mM).

    • Have DIPEA or TEA ready for addition.

  • Coupling Reaction:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the carboxylic acid-containing molecule (1 equivalent) and HATU (1.1 equivalents).

    • Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.

    • Add the this compound (1 to 1.2 equivalents) to the reaction mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored by a suitable analytical technique like LC-MS.

  • Purification of the PEG-Amide Conjugate:

    • Quench the reaction by adding water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate method such as flash chromatography, SEC, or dialysis to remove unreacted starting materials and byproducts.

  • Characterization:

    • Analyze the purified conjugate using techniques such as NMR, LC-MS, or MALDI-TOF MS to confirm the structure and purity of the PEG-amide conjugate.

Mandatory Visualizations

experimental_workflow_EDC_NHS cluster_prep 1. Reactant Preparation cluster_activation 2. Carboxylic Acid Activation cluster_conjugation 3. Conjugation cluster_quenching 4. Quenching cluster_purification 5. Purification & Characterization prep_peg Dissolve this compound in Coupling Buffer conjugate Adjust pH to 7.2-7.5 Add this compound (2h RT or O/N 4°C) prep_peg->conjugate prep_acid Dissolve Carboxylic Acid in Activation Buffer activate Add EDC and NHS to Carboxylic Acid solution (15-30 min, RT) prep_acid->activate prep_reagents Prepare fresh EDC/NHS stock solutions prep_reagents->activate activate->conjugate quench Add Quenching Solution (15-30 min, RT) conjugate->quench purify Purify via SEC, Dialysis, or IEX quench->purify characterize Characterize via LC-MS or MALDI-TOF purify->characterize experimental_workflow_HATU cluster_prep 1. Reactant Preparation cluster_coupling 2. Coupling Reaction cluster_purification 3. Purification & Characterization prep_reactants Dissolve Carboxylic Acid, This compound, and HATU in anhydrous DMF activate_couple Combine reactants, add DIPEA/TEA (2-4h, RT) prep_reactants->activate_couple purify Purify via Chromatography, SEC, or Dialysis activate_couple->purify characterize Characterize via NMR, LC-MS, or MALDI-TOF purify->characterize logical_relationship cluster_reactants Reactants cluster_activation Activation cluster_product Product peg This compound (Primary Amine) conjugate PEG-Amide Conjugate (Stable Amide Bond) peg->conjugate molecule Molecule of Interest (Carboxylic Acid) coupling_reagent Coupling Reagent (e.g., EDC/NHS, HATU) molecule->coupling_reagent Activation coupling_reagent->peg Reaction with Activated Acid

References

Application Notes and Protocols for Amino-PEG12-CH2-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of Amino-PEG12-CH2-Boc in bioconjugation workflows. The following sections outline the two key stages: the deprotection of the Boc (tert-butoxycarbonyl) group to yield a reactive primary amine, and the subsequent conjugation of this amine to a molecule of interest, typically via an amine-reactive electrophile such as an N-hydroxysuccinimide (NHS) ester.

Overview of the Bioconjugation Workflow

The overall process involves a two-step chemical modification. The first step is the removal of the Boc protecting group from the this compound linker under acidic conditions. This exposes a primary amine. The second step is the reaction of this newly formed amine with an activated functional group on a target molecule (e.g., a protein, peptide, or small molecule drug) to form a stable covalent bond, effectively linking the PEG moiety to the target.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Bioconjugation A This compound B Acidic Conditions (e.g., TFA in DCM) A->B Reaction C Deprotected Amino-PEG12-CH2-NH2 B->C Yields D Deprotected Amino-PEG12-CH2-NH2 E Amine-Reactive Molecule (e.g., NHS-Ester) D->E Reaction F Stable Bioconjugate E->F Forms

Figure 1: Overall bioconjugation workflow.

Boc Deprotection of this compound

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions.[1][2] The most common method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[1][2][3]

Reaction Conditions for Boc Deprotection

The following table summarizes typical reaction conditions for the deprotection of Boc-protected amines. The optimal conditions may vary depending on the specific substrate and scale of the reaction.

ParameterConditionNotes
Reagent Trifluoroacetic acid (TFA)A strong acid that effectively cleaves the Boc group.
Solvent Dichloromethane (DCM)A common solvent that provides good solubility for the starting material.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster reactions.
Temperature Room Temperature (20-25°C)The reaction is typically efficient at ambient temperature.
Reaction Time 30 minutes - 2 hoursMonitor reaction progress by TLC or LC-MS.
Experimental Protocol: Boc Deprotection

This protocol describes a general procedure for the deprotection of this compound using TFA in DCM.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to the desired final concentration (e.g., 25% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • The resulting deprotected Amino-PEG12-CH2-NH2 can be used in the next step, sometimes without further purification. If necessary, purification can be achieved by chromatography.

G A Dissolve this compound in DCM B Cool to 0°C A->B C Add TFA B->C D Stir at Room Temperature C->D E Monitor Reaction D->E F Remove Solvent & TFA E->F G Deprotected Product F->G G A Dissolve NHS-Ester Molecule in Buffer C Mix Reactants A->C B Dissolve Deprotected PEG-Amine in Buffer B->C D Incubate C->D E Quench Reaction D->E F Purify Bioconjugate E->F G Final Bioconjugate F->G

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation During Protein PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to aggregation.[1]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1][2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability.[1][3] Deviations from a protein's optimal stability range can expose hydrophobic regions, promoting aggregation.

  • Over-labeling: The addition of too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), which may reduce its solubility and lead to aggregation.

  • PEG Reagent Properties: The hydrophobicity of the PEG reagent itself can increase the overall hydrophobicity of the protein, encouraging self-association. Additionally, poor quality PEG reagents with impurities can contribute to aggregation.

  • Environmental Stresses: Agitation, exposure to air-water interfaces, and freeze-thaw cycles can induce protein unfolding and subsequent aggregation.

Q2: How can I detect and quantify protein aggregation?

A2: Several analytical techniques are available to detect and quantify protein aggregation. The choice of method depends on the size and nature of the aggregates.

Analytical TechniquePrincipleDetects
Size Exclusion Chromatography (SEC) Separates molecules based on size.Soluble oligomers and larger aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle movement.Particle size distribution and presence of aggregates.
Asymmetric Flow Field-Flow Fractionation (AF4) Separates particles based on their diffusion coefficient in a liquid stream.A wide range of aggregate sizes, from oligomers to large particles.
Analytical Ultracentrifugation (AUC) Measures the rate at which molecules sediment under high centrifugal force.Molar mass distribution and presence of different oligomeric states.
Spectroscopy (UV-Vis, Fluorescence) Measures changes in light absorbance or fluorescence.Changes in protein conformation and the presence of large, light-scattering aggregates.
Micro-Flow Imaging (MFI) Captures images of particles as they flow through a microfluidic cell.Sub-visible particles (1-100 µm).

Q3: Can the choice of PEG reagent influence aggregation?

A3: Absolutely. The properties of the PEG reagent are critical.

  • Functionality: Using monofunctional PEGs (like mPEG) instead of bifunctional PEGs can prevent intermolecular cross-linking.

  • Chain Length and Structure: The molecular weight and structure (linear vs. branched) of the PEG can impact the stability of the conjugate. Branched PEGs may offer a better "umbrella-like" shielding effect, protecting the protein surface more effectively.

  • Purity: High-purity PEG reagents with low polydispersity and minimal impurities are essential to avoid unintended side reactions and aggregation.

Q4: What is N-terminal PEGylation and how can it help prevent aggregation?

A4: N-terminal PEGylation is a site-specific modification strategy that targets the α-amino group at the protein's N-terminus. By carefully controlling the reaction pH to be slightly acidic (typically pH 7 or below), the N-terminal amino group (pKa ~7.6-8.0) can be selectively targeted over the ε-amino groups of lysine residues (pKa ~9.3-10.5), which remain protonated and less reactive. This site-specific attachment can lead to a more homogeneous product, reducing the heterogeneity that can sometimes contribute to aggregation.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and preventing aggregation during your PEGylation experiments.

Issue 1: Immediate Precipitation or Turbidity Upon Adding PEG Reagent
Potential Cause Recommended Solution
Localized High Reagent Concentration Add the dissolved PEG reagent to the protein solution slowly and with gentle, continuous mixing. Consider adding the PEG reagent in smaller aliquots over time.
Poor Reagent Solubility Ensure the PEG reagent is fully dissolved in an appropriate solvent before adding it to the protein solution.
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range for both protein stability and the specific PEGylation chemistry being used. For amine-reactive PEGs, a pH of 7.2-8.5 is common, but may need adjustment based on protein stability.
Issue 2: Aggregation Observed During or After the Reaction

This is the most common issue. A systematic optimization of reaction conditions is the best approach.

Workflow for Optimizing Reaction Conditions

The following diagram illustrates a logical workflow for troubleshooting aggregation by optimizing key reaction parameters.

G Troubleshooting Workflow for PEGylation-Induced Aggregation A Start: Aggregation Observed B Step 1: Screen Key Parameters (Small-Scale Reactions) A->B C Protein Concentration (e.g., 0.5, 1, 2, 5 mg/mL) B->C D PEG:Protein Molar Ratio (e.g., 1:1, 5:1, 10:1, 20:1) B->D E Reaction pH (e.g., 6.5, 7.4, 8.0) B->E F Reaction Temperature (e.g., 4°C vs. Room Temp) B->F G Step 2: Analyze Results (e.g., SEC, DLS) C->G D->G E->G F->G H Aggregation Still Present? G->H I Step 3: Incorporate Stabilizing Excipients H->I Yes L Aggregation Resolved H->L No J Sugars (Sucrose, Trehalose) Amino Acids (Arginine, Glycine) Surfactants (Polysorbate 20/80) I->J M Consider Alternative Strategies (e.g., Different PEG Chemistry, Site-Specific PEGylation) I->M K Step 4: Re-evaluate with Optimal Conditions J->K K->H G cluster_0 Reactants cluster_1 Products A Native Protein C Stable Monomeric PEG-Protein Conjugate A->C Desired Pathway (Optimized Conditions, Stabilizers) D Unstable / Misfolded PEG-Protein Intermediate A->D Undesired Pathway (Suboptimal Conditions, High Concentration) B Activated PEG B->C B->D E Aggregates D->E Intermolecular Interactions

References

Technical Support Center: Optimizing Reactions with Amino-PEG12-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG12-CH2-Boc reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges related to pH optimization in conjugation and deprotection reactions.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What are the reactive groups on this compound and how does pH influence their reactivity?

This compound is a bifunctional linker with two key sites for chemical modification:

  • Primary Amine (-NH₂): Located at one terminus of the PEG chain, this group is a nucleophile. Its reactivity is highly pH-dependent. For it to react with electrophiles (like NHS esters or activated carboxylic acids), it must be in its unprotonated state (-NH₂). At acidic pH, it becomes protonated (-NH₃⁺), rendering it non-nucleophilic.

  • Boc-Protected Carboxylic Acid (-CH₂CO₂-t-butyl): The other terminus features a carboxylic acid protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under neutral and basic conditions but can be removed (deprotected) using strong acids to reveal a free carboxylic acid (-COOH) for subsequent reactions[][2].

Q2: Why is pH control so critical for a successful conjugation reaction with the amine group?

Controlling the pH is the single most important factor for reactions involving the amine group, as it dictates the balance between the desired reaction (aminolysis) and competing side reactions, primarily hydrolysis.

  • Nucleophilicity of the Amine: The target primary amine is only reactive when it is deprotonated (-NH₂). The population of deprotonated amines increases as the pH rises above the group's pKa.

  • Stability of Reagents: Many reagents used to target amines, such as N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis (breakdown by water)[3]. This competing hydrolysis reaction accelerates significantly at higher pH values[4].

Therefore, an optimal pH "window" must be established where the amine is sufficiently nucleophilic to react efficiently, but the hydrolysis of the coupling reagent is slow enough to allow the desired conjugation to occur.

Q3: What are the recommended buffers for PEGylation reactions involving the amine group?

Buffer selection is critical to avoid unwanted side reactions.

  • Recommended Buffers: Use non-amine-containing buffers to prevent the buffer itself from competing with your target molecule. Good choices include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers[5].

  • Buffers to Avoid: Do not use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the conjugation step, as they will react with your activated PEG linker and reduce your yield. These buffers are, however, useful for quenching the reaction once it is complete.

Section 2: Troubleshooting Guide: Reaction with NHS Esters

The reaction of the primary amine on the PEG linker with an N-hydroxysuccinimide (NHS) ester is a common method for forming a stable amide bond.

Q4: My conjugation yield with an NHS ester is very low. What is the most likely cause?

Low yield is most often due to a suboptimal pH. The ideal pH range for NHS ester reactions is typically 7.2 to 8.5. A pH of 8.3-8.5 is often recommended as the best balance between amine reactivity and ester stability.

  • If pH is too low (e.g., < 7.0): The majority of the primary amines on your PEG linker will be protonated (-NH₃⁺) and thus unable to act as nucleophiles, preventing the reaction.

  • If pH is too high (e.g., > 8.5): The NHS ester will hydrolyze very rapidly. The half-life of an NHS ester can drop from hours at pH 7 to just minutes at pH 8.6, meaning the reagent is inactivated before it can react with your molecule.

Q5: How can I prevent my NHS-ester activated molecule from degrading before it reacts?

NHS esters are moisture-sensitive. Always prepare solutions of the NHS-ester activated reagent immediately before use. Dissolve it in a dry, water-miscible organic solvent like DMSO or DMF and add it to the aqueous reaction buffer containing the this compound right away. Avoid preparing aqueous stock solutions of NHS esters for storage.

Data Summary: pH Effects on NHS Ester Conjugation
pH RangeEffect on Amino Group (-NH₂)Effect on NHS Ester StabilityOverall Reaction EfficiencyRecommendation
< 7.0 Mostly protonated (-NH₃⁺), poor nucleophile.High (low hydrolysis).Very LowNot recommended for conjugation.
7.2 - 8.0 Sufficiently deprotonated for reaction.Moderate (hydrolysis is a competing factor).Good to OptimalIdeal starting range for most reactions.
8.0 - 8.5 Highly deprotonated, very nucleophilic.Lower (hydrolysis rate increases).Optimal (often the best balance).Excellent for rapid reactions; requires prompt execution.
> 8.5 Fully deprotonated.Very Low (rapid hydrolysis).LowNot recommended; reagent degrades too quickly.
Experimental Protocol: NHS Ester Conjugation
  • Preparation of Reactants:

    • Dissolve the this compound in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.5).

    • Immediately before starting the reaction, dissolve the NHS-ester activated molecule in a small amount of dry DMSO or DMF.

  • Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved NHS ester to the Amino-PEG solution with gentle stirring. The final concentration of the organic solvent should ideally be less than 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Monitor reaction progress via an appropriate analytical method (e.g., LC-MS).

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 20-50 mM. Incubate for 30 minutes. This will consume any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

NHS_Ester_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Reaction A Dissolve Amino-PEG in Amine-Free Buffer (e.g., PBS, pH 7.5) C Add NHS Ester to Amino-PEG Solution A->C B Dissolve NHS Ester in dry DMSO/DMF (Prepare Fresh) B->C D Incubate (RT for 30-60 min or 4°C for 2-4h) C->D E Quench Reaction (e.g., Tris Buffer) D->E F Purify Conjugate (SEC or Dialysis) E->F

Workflow for conjugating Amino-PEG to an NHS ester.

Section 3: Troubleshooting Guide: Reaction with Carboxylic Acids (EDC/NHS Coupling)

To form an amide bond between the Amino-PEG linker and a molecule containing a carboxylic acid, a two-step coupling process using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS is most effective.

Q6: Why does the EDC/NHS coupling protocol involve two different pH steps?

This reaction proceeds in two distinct stages, each with its own optimal pH:

  • Carboxylic Acid Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water but can be reacted with NHS to form a more stable, amine-reactive NHS ester. This activation step is most efficient under acidic conditions (pH 4.5-6.0). MES buffer is commonly used for this stage.

  • Amine Coupling: The newly formed NHS ester reacts with the primary amine of the PEG linker. As detailed in the previous section, this reaction is most efficient at a slightly alkaline pH of 7.2-8.0.

Performing this as a single reaction at a neutral pH is a compromise that can lead to lower yields. For best results, a two-step protocol with a pH change is recommended.

Q7: I am seeing a lot of an N-acylurea byproduct and my yield is low. What's wrong?

The formation of an N-acylurea byproduct occurs when the O-acylisourea intermediate (from the reaction of the carboxyl group with EDC) rearranges instead of reacting with the amine or NHS. This is a common issue when the amine coupling step is slow. To minimize this, add NHS or Sulfo-NHS during the activation step. This converts the unstable O-acylisourea intermediate into a more stable NHS ester, which then has more time to react with the amine without rearranging.

Data Summary: Two-Step EDC/NHS Coupling Conditions
StepObjectiveOptimal pHRecommended BufferKey Considerations
1. Activation Activate carboxylic acid with EDC/NHS to form an amine-reactive NHS ester.4.5 - 6.00.1 M MESUse of NHS or Sulfo-NHS is crucial to improve efficiency and stability of the activated intermediate.
2. Coupling React the activated NHS ester with the primary amine of the PEG linker.7.2 - 8.0Phosphate Buffer (PBS)After activation, the pH must be raised for efficient reaction with the amine.
Experimental Protocol: Two-Step EDC/NHS Coupling
  • Activation Step (Low pH):

    • Dissolve the molecule containing the carboxylic acid in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add EDC and Sulfo-NHS to the solution. A typical starting point is a 5-10 fold molar excess of EDC/Sulfo-NHS over the carboxylic acid.

    • React for 15 minutes at room temperature.

  • Coupling Step (Higher pH):

    • Raise the pH of the reaction mixture to 7.2-7.5 by adding a coupling buffer like PBS, or perform a buffer exchange using a desalting column.

    • Immediately add the this compound to the solution containing the activated molecule.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching and Purification:

    • Quench any remaining unreacted NHS esters by adding an amine-containing buffer (e.g., Tris).

    • Purify the final conjugate using an appropriate chromatography method.

EDC_NHS_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Finalization A Dissolve Carboxyl-Molecule in MES Buffer (pH 4.5-6.0) B Add EDC and NHS/Sulfo-NHS A->B C Incubate 15 min at RT B->C D Adjust pH to 7.2-8.0 (Add PBS or Buffer Exchange) C->D pH change is critical E Add Amino-PEG Reagent D->E F Incubate 2h at RT E->F G Quench Reaction (e.g., Tris Buffer) F->G H Purify Final Conjugate G->H

Workflow for a two-step EDC/NHS coupling reaction.

Section 4: Troubleshooting Guide: Boc Group Deprotection

The Boc group protects the carboxylic acid and must be removed to make it available for reaction. This is achieved under acidic conditions.

Q8: How do I remove the Boc protecting group?

Boc deprotection is typically accomplished by treating the molecule with a strong acid. The choice of acid and solvent depends on the sensitivity of the rest of your molecule to acidic conditions.

Q9: My molecule is degrading during Boc deprotection. What can I do?

The use of strong acids generates a reactive t-butyl cation, which can cause side reactions like alkylation on other nucleophilic sites of your molecule. If you suspect degradation, consider using milder acidic conditions or adding a "scavenger" like triethylsilane (TES) or anisole to the reaction mixture to trap the t-butyl cation. It is also important to use anhydrous conditions, as water can interfere with the reaction and promote side reactions.

Data Summary: Common Conditions for Boc Deprotection
ReagentTypical ConditionsAdvantagesDisadvantages / Considerations
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM).Fast and effective.Harsh; can cleave other acid-sensitive groups. Generates reactive t-butyl cation.
HCl in Dioxane/Methanol 4 M HCl in Dioxane or Methanol.Common and effective.Dioxane is a hazardous solvent. Can be harsh.
Formic Acid Neat formic acid, room temp.Milder than TFA or HCl.Slower reaction times may be required.
Lewis Acids (e.g., AlCl₃, TMSI) Various anhydrous solvents.Can offer selectivity in complex molecules. pH-neutral methods exist (e.g., TMSI with bicarbonate).Reagent-specific protocols must be followed carefully.
Experimental Protocol: Boc Deprotection with TFA
  • Setup:

    • Dissolve the Boc-protected PEG molecule in anhydrous Dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Slowly add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 20-50%.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the TFA and solvent under reduced pressure (in a fume hood).

    • Co-evaporate with a solvent like toluene or DCM multiple times to ensure all residual TFA is removed.

    • The resulting deprotected product can then be purified or used directly in the next step.

Boc_Deprotection_Logic A Start: Boc-Protected PEG B Add Strong Acid (e.g., TFA in DCM) A->B Reaction Step C Intermediate: t-butyl cation (t-Bu⁺) B->C generates D Desired Product: Deprotected PEG-COOH C->D leads to E Side Product: Isobutylene C->E fragments to F Potential Side Reaction: Alkylation of Nucleophiles on Substrate C->F can cause G Add Scavenger (e.g., Anisole, TES) G->F prevents

Logical flow of a Boc deprotection reaction and potential side reactions.

References

Technical Support Center: Troubleshooting Side Reactions of Boc-Protected Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered during solid-phase peptide synthesis (SPPS) using Boc (tert-butyloxycarbonyl) chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in Boc-SPPS?

A1: The most frequent side reactions in Boc-SPPS include aspartimide formation, diketopiperazine formation, pyroglutamate formation from N-terminal glutamine, and modifications of sensitive amino acid side chains such as tryptophan (alkylation) and methionine (oxidation). Other issues can arise with arginine, asparagine, and glutamine residues.

Q2: How can I detect these side reactions in my crude peptide?

A2: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most effective way to detect side reactions. Aspartimide and pyroglutamate formation are often indicated by a mass loss of 18 Da (loss of water). Alkylation of tryptophan by a tert-butyl group will show a mass increase of 56 Da. HPLC can reveal purity issues and the presence of closely eluting byproducts, which is common with aspartimide-related impurities.

Q3: What is the primary cause of side reactions involving cleavage of the Boc group?

A3: The repetitive use of strong acid (typically trifluoroacetic acid, TFA) to remove the N-terminal Boc group generates reactive tert-butyl cations. These carbocations can alkylate nucleophilic side chains, particularly tryptophan and methionine. The final cleavage from the resin using strong acids like hydrogen fluoride (HF) can also promote side reactions.[1][2]

Q4: How do scavengers help in preventing side reactions?

A4: Scavengers are nucleophilic compounds added to the deprotection and cleavage cocktails to trap reactive carbocations, such as the tert-butyl cation.[2] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues in the peptide sequence. Common scavengers include dithiothreitol (DTE), triisopropylsilane (TIS), and anisole.

Troubleshooting Guides

Issue 1: Aspartimide Formation

Symptom: Mass spectrometry shows a significant peak at M-18 Da, and the HPLC chromatogram displays multiple, difficult-to-separate peaks around the main product. This is particularly common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[3]

Cause: In Boc-SPPS, aspartimide formation is primarily an acid-catalyzed side reaction that occurs during the final, strong acid cleavage step (e.g., HF). The side-chain carboxyl group of aspartic acid cyclizes with the backbone amide nitrogen. This intermediate can then open to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as racemized products.

Troubleshooting Workflow:

cluster_solutions Preventative Measures start M-18 peak observed in Mass Spec check_sequence Is an Asp-Xxx motif (Xxx = Gly, Ser, Ala) present? start->check_sequence check_sequence->start No, investigate other causes confirm_aspartimide Confirm Aspartimide Formation check_sequence->confirm_aspartimide Yes implement_solutions Implement preventative measures in next synthesis confirm_aspartimide->implement_solutions solution1 Use Asp(OcHex) side-chain protection implement_solutions->solution1 solution2 Optimize HF cleavage: - Lower temperature - Reduce time implement_solutions->solution2

Caption: Troubleshooting workflow for aspartimide formation.

Quantitative Data:

The choice of the aspartic acid side-chain protecting group and the cleavage conditions significantly impact the extent of aspartimide formation.

Table 1: Effect of Asp Protecting Group on Aspartimide Formation

Protecting GroupConditionAspartimide Formation (%)
Benzyl Ester (OBzl)Treatment with Diisopropylethylamine (DIEA) for 24h~51%
Cyclohexyl Ester (OcHex)Treatment with Diisopropylethylamine (DIEA) for 24h0.3%
Data highlights the increased stability of the OcHex group.[4]

Table 2: Effect of Temperature on Aspartimide Formation Rate During HF Cleavage

TemperatureRate Constant of Aspartimide Formation (s⁻¹)
0 °C73.6 x 10⁻⁶
-15 °C6.2 x 10⁻⁶
Data for a model tetrapeptide with a benzyl ester protecting group, demonstrating that lower temperatures significantly slow the side reaction.

Experimental Protocol: Optimized HF Cleavage for Asp-Containing Peptides

This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage step.

  • Preparation:

    • Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Pre-chill the HF cleavage apparatus and all reagents to the target temperature (e.g., -5 °C).

  • Scavenger Mixture:

    • Prepare a scavenger mixture appropriate for the peptide sequence. A common choice is anisole.

  • Apparatus Assembly:

    • Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.

    • Add the pre-chilled scavenger mixture.

  • HF Condensation:

    • Cool the reaction vessel to -78 °C (dry ice/acetone bath).

    • Condense the required amount of anhydrous HF into the vessel.

  • Cleavage Reaction:

    • Transfer the reaction vessel to a cooling bath set at the target temperature (e.g., -5 °C to 0 °C).

    • Stir the mixture for a specified time, typically 60-90 minutes. Monitor the temperature closely.

  • HF Removal:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or vacuum.

  • Peptide Precipitation:

    • Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Filter and wash the precipitated peptide with cold ether, then dry the product under vacuum.

Issue 2: Diketopiperazine (DKP) Formation

Symptom: The desired peptide is not synthesized, and a significant amount of a dipeptide byproduct is observed, especially when Proline is the second amino acid in the sequence. This leads to termination of the peptide chain.

Cause: The deprotected N-terminal amine of a dipeptide-resin attacks the ester linkage to the resin, forming a cyclic diketopiperazine and cleaving the dipeptide from the support. In Boc-SPPS, this is less prevalent than in Fmoc-SPPS because the N-terminal amine is protonated after deprotection. However, it can still occur, especially during the neutralization step.

Prevention Workflow:

cluster_protocol In Situ Neutralization Steps start DKP formation suspected check_sequence Is Proline or another sterically unhindered amino acid at position 2? start->check_sequence check_sequence->start No, investigate other causes implement_protocol Implement In Situ Neutralization Protocol check_sequence->implement_protocol Yes step1 Boc Deprotection with TFA implement_protocol->step1 step2 Wash resin step1->step2 step3 Add activated Boc-amino acid step2->step3 step4 Immediately add hindered base (DIEA) step3->step4

Caption: Workflow for preventing diketopiperazine formation.

Experimental Protocol: In Situ Neutralization for Boc-SPPS

This protocol combines the neutralization and coupling steps to minimize the time the deprotected N-terminal amine is free and susceptible to DKP formation.

  • Resin Swelling:

    • Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 100% TFA to the resin and agitate for 1-2 minutes.

    • Drain the TFA and repeat the TFA treatment for another 1-2 minutes.

  • Washing:

    • Wash the resin with DCM and then DMF.

  • Amino Acid Activation:

    • In a separate vial, dissolve 4 equivalents of the Boc-amino acid and 3.9 equivalents of HBTU in DMF.

  • In Situ Neutralization and Coupling:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Immediately add 6 equivalents of DIEA to the reaction vessel.

    • Agitate the mixture for 10-15 minutes.

  • Washing:

    • Drain the reaction mixture and wash the resin thoroughly with DMF.

  • Cycle Repetition:

    • Repeat steps 2-6 for each amino acid in the sequence.

Issue 3: Pyroglutamate (pGlu) Formation

Symptom: Mass spectrometry shows a mass loss of 17 Da (loss of ammonia) or 18 Da (loss of water) for peptides with an N-terminal glutamine (Gln) or glutamic acid (Glu), respectively.

Cause: The N-terminal amine of Gln or Glu can attack the side-chain amide or carboxyl group, respectively, leading to the formation of a five-membered pyroglutamate ring. This is often promoted by the acidic conditions used for Boc deprotection.

Troubleshooting and Prevention:

cluster_prevention Prevention Strategies cluster_intentional Intentional Formation start Mass loss of 17/18 Da with N-terminal Gln/Glu strategy1 Use a robust side-chain protecting group for Gln (e.g., Trt) start->strategy1 strategy2 Minimize reaction times for coupling start->strategy2 strategy3 Perform cleavage and purification at low temperatures start->strategy3 intentional_start If pGlu is the desired product intentional_action Synthesize with N-terminal Gln and induce cyclization post-cleavage intentional_start->intentional_action

Caption: Strategies for managing pyroglutamate formation.

Experimental Protocol: Minimizing Unwanted Pyroglutamate Formation

  • Side-Chain Protection:

    • During SPPS, use a robust side-chain protecting group for glutamine, such as the trityl (Trt) group.

  • Coupling:

    • Employ efficient coupling reagents and minimize reaction times to reduce the exposure of the N-terminal Gln to conditions that may promote cyclization.

  • Cleavage and Purification:

    • Perform the final cleavage from the resin and subsequent purification at low temperatures to minimize spontaneous cyclization.

Issue 4: Side Reactions of Sensitive Amino Acids

Symptom: Unexpected mass additions to tryptophan (+56 Da for t-butylation) or methionine (+16 Da for oxidation) residues are observed in the mass spectrum.

Cause:

  • Tryptophan: The electron-rich indole ring is susceptible to alkylation by tert-butyl cations generated during Boc deprotection.

  • Methionine: The thioether side chain can be oxidized to a sulfoxide, especially during cleavage. It is also susceptible to alkylation.

Quantitative Data:

The use of scavengers is critical in preventing these side reactions. While specific quantitative data for Boc-SPPS is dispersed, the general principle is that the inclusion of scavengers significantly reduces or eliminates these side products.

Table 3: Common Scavengers and Their Applications

ScavengerTarget Residue(s)Notes
Dithiothreitol (DTE)Tryptophan, Cysteine, MethionineAdded to the TFA/DCM solution for Boc deprotection (e.g., 0.5%).
Triisopropylsilane (TIS)TryptophanEffective at quenching carbocations during final cleavage.
AnisoleGeneralTraps carbocations generated during HF cleavage.
ThioanisoleMethionineHelps prevent S-alkylation.
Ethanedithiol (EDT)TryptophanPrevents acid-catalyzed oxidation.

Experimental Protocol: Boc Deprotection with Scavengers

This protocol is for the deprotection cycle when sensitive residues like Trp, Cys, or Met are present in the sequence.

  • Resin Swelling:

    • Swell the peptide-resin in DCM.

  • Deprotection Cocktail Preparation:

    • Prepare a solution of 50% TFA in DCM.

    • Add 0.5% DTE to the solution.

  • Deprotection:

    • Treat the resin with the deprotection cocktail for 5 minutes.

    • Drain and add fresh deprotection cocktail for an additional 20 minutes.

  • Washing:

    • Wash the peptide-resin with DCM (2x) and isopropanol (2x) before proceeding to the neutralization step.

Final Cleavage with Scavenger Cocktail:

For the final HF cleavage, a scavenger cocktail is essential.

  • Preparation:

    • Dry the peptide-resin under vacuum.

    • Place the resin in the HF cleavage apparatus.

  • Scavenger Addition:

    • Add a pre-chilled scavenger cocktail. A common mixture for peptides with multiple sensitive residues is "Reagent K" (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). For simpler cases, a mixture like HF/anisole (9:1) is used.

  • Cleavage and Work-up:

    • Follow the standard HF cleavage protocol (see Issue 1).

By carefully selecting protecting groups, optimizing reaction conditions, and using appropriate scavengers, the common side reactions in Boc-SPPS can be effectively minimized, leading to higher purity and yield of the desired peptide.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted Amino-PEG12-CH2-Boc from a sample.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a PEGylation reagent. It consists of a twelve-unit polyethylene glycol (PEG) chain, which increases the solubility and in vivo stability of the molecule it is attached to. It has a Boc-protected amine group at one end and a tert-butyl ester at the other. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines, preventing unwanted reactions.[1][2] It is stable under many conditions but can be removed under mild acidic conditions to reveal a reactive primary amine.[1][2] This amine can then be conjugated to a target molecule, such as a protein, peptide, or small molecule drug.

Q2: Why is it necessary to remove unreacted this compound?

Residual unreacted PEG linker can interfere with downstream applications and analytical techniques. For therapeutic applications, the presence of impurities is unacceptable. Unreacted PEG can also complicate characterization techniques like mass spectrometry and chromatography, leading to inaccurate quantification and analysis of the desired PEGylated product.

Q3: What are the primary methods for removing unreacted this compound?

The choice of purification method depends heavily on the properties of your desired product (the molecule conjugated to the PEG linker), specifically its size, charge, and solubility. The most common methods include:

  • Size-Based Methods:

    • Size Exclusion Chromatography (SEC): Ideal when there is a significant size difference between your PEGylated product and the unreacted PEG linker. This is highly effective for purifying PEGylated proteins and other large biomolecules.[]

    • Dialysis/Diafiltration: A simple and cost-effective method for removing small molecules like the unreacted PEG linker from large PEGylated products like proteins. The efficiency depends on the molecular weight cutoff (MWCO) of the dialysis membrane.

  • Charge-Based Methods:

    • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. If your PEGylated product has a different charge from the unreacted PEG linker (which is neutral), IEX can be a powerful purification tool.

  • Polarity/Hydrophobicity-Based Methods:

    • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. This is often the method of choice for purifying PEGylated small molecules and peptides, where the size difference with the unreacted PEG is minimal.

    • Solid-Phase Extraction (SPE): A rapid and versatile method for sample cleanup. SPE cartridges with different sorbents (e.g., C18 for reverse phase) can be used to retain the desired product while the unreacted PEG is washed away, or vice-versa.

    • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous and an organic phase). It can be effective for separating a more hydrophobic PEGylated small molecule from the water-soluble unreacted PEG.

  • Precipitation:

    • This method can be used to selectively precipitate either the desired product or the unreacted PEG. For example, if your product is a large protein, you might be able to precipitate it while the unreacted PEG remains in solution.

Troubleshooting Guides

Scenario 1: Purifying a PEGylated Protein (>30 kDa)

Problem: Significant amount of unreacted this compound remaining after the reaction.

Observation Potential Cause Recommended Solution
Unreacted PEG linker detected by HPLC or mass spectrometry after purification.Inefficient removal by Size Exclusion Chromatography (SEC). The column resolution may not be sufficient.Optimize the SEC method: Use a column with a smaller bead size for higher resolution. Ensure the column is not overloaded. Optimize the flow rate for better separation.
Incorrect Molecular Weight Cutoff (MWCO) for Dialysis. The MWCO of the dialysis membrane is too high, allowing the PEGylated protein to leak out, or too close to the size of the unreacted PEG for efficient separation.Use a dialysis membrane with a MWCO that is at least 10 times smaller than the molecular weight of your PEGylated protein and significantly larger than the unreacted PEG linker (MW of this compound is ~674 g/mol ).
Suboptimal Ion Exchange Chromatography (IEX) conditions. The charge difference between the PEGylated protein and the unreacted PEG is not being effectively exploited.Adjust the pH of the buffers to maximize the charge difference. Perform a salt gradient elution to improve separation.
Scenario 2: Purifying a PEGylated Small Molecule (< 2 kDa)

Problem: Difficulty in separating the PEGylated small molecule from the unreacted this compound.

Observation Potential Cause Recommended Solution
Co-elution of the product and unreacted PEG linker in Reverse Phase HPLC (RP-HPLC).Similar hydrophobicity. The PEG chain dominates the retention behavior, making it difficult to separate the product from the unreacted linker.Optimize the RP-HPLC gradient. A shallower gradient can improve resolution. Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter selectivity.
Poor recovery from Solid-Phase Extraction (SPE).Inappropriate sorbent or solvent selection. The product and the unreacted PEG are either both retained or both eluted.Methodically screen different SPE sorbents (e.g., C18, C8, Phenyl) and elution solvents. A step-gradient elution with increasing organic solvent concentration may allow for selective elution of the product.
Emulsion formation during Liquid-Liquid Extraction (LLE).The PEG linker is acting as a surfactant. Add a small amount of a different organic solvent to break the emulsion. Centrifugation can also help to separate the layers.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for PEGylated Protein Purification

This protocol is suitable for separating a PEGylated protein (e.g., >30 kDa) from the much smaller unreacted this compound.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate fractionation range)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

  • Reaction mixture containing the PEGylated protein and unreacted PEG linker

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 1 mL/min for a standard analytical column).

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the peaks elute. The PEGylated protein, being larger, will elute first, followed by the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary using a centrifugal filter unit.

Protocol 2: Reverse Phase HPLC (RP-HPLC) for PEGylated Small Molecule Purification

This protocol is designed for the purification of a PEGylated small molecule where the size difference with the unreacted PEG linker is minimal.

Materials:

  • RP-HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reaction mixture containing the PEGylated small molecule and unreacted PEG linker

Methodology:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Sample Preparation: Dissolve the reaction mixture in a small volume of the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the PEGylated small molecule.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Analysis: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify the fractions containing the pure product.

  • Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the different purification methods for removing unreacted PEG linkers. The actual efficiency will vary depending on the specific properties of the desired product.

Method Typical Purity Achieved Typical Recovery Scale Primary Separation Principle
Size Exclusion Chromatography (SEC) >98% (for large molecules)80-95%Analytical to PreparativeMolecular Size
Dialysis/Diafiltration >95% (for large molecules)>90%Lab to ProcessMolecular Size
Ion Exchange Chromatography (IEX) >99%70-90%Analytical to PreparativeCharge
Reverse Phase HPLC (RP-HPLC) >99%60-85%Analytical to Semi-preparativeHydrophobicity
Solid-Phase Extraction (SPE) 90-98%85-95%Lab ScaleHydrophobicity/Charge
Liquid-Liquid Extraction (LLE) 85-95%>90%Lab to ProcessDifferential Solubility

Visualizations

Experimental Workflow for Purification Method Selection

Purification_Workflow Start Reaction Mixture (Product + Unreacted PEG) Decision1 Is the product a large molecule (>30 kDa)? Start->Decision1 SEC Size Exclusion Chromatography (SEC) Decision1->SEC Yes Dialysis Dialysis / Diafiltration Decision1->Dialysis Yes Decision2 Is there a significant charge difference? Decision1->Decision2 No End Purified Product SEC->End Dialysis->End IEX Ion Exchange Chromatography (IEX) Decision2->IEX Yes RPHPLC Reverse Phase HPLC (RP-HPLC) Decision2->RPHPLC No SPE Solid-Phase Extraction (SPE) Decision2->SPE No LLE Liquid-Liquid Extraction (LLE) Decision2->LLE No IEX->End RPHPLC->End SPE->End LLE->End

Caption: A decision tree to guide the selection of the appropriate purification method.

Signaling Pathway Analogy for Troubleshooting Purification

Troubleshooting_Pathway Impure_Product Impure Product (Contaminated with PEG) Analyze_Properties Analyze Physicochemical Properties of Product & PEG Impure_Product->Analyze_Properties Size_Difference Size Difference Analyze_Properties->Size_Difference Charge_Difference Charge Difference Analyze_Properties->Charge_Difference Hydrophobicity_Difference Hydrophobicity Difference Analyze_Properties->Hydrophobicity_Difference Optimize_SEC Optimize SEC (e.g., column, flow rate) Size_Difference->Optimize_SEC Optimize_IEX Optimize IEX (e.g., pH, salt gradient) Charge_Difference->Optimize_IEX Optimize_RP Optimize RP-HPLC/SPE (e.g., gradient, solvent) Hydrophobicity_Difference->Optimize_RP Pure_Product Pure Product Optimize_SEC->Pure_Product Optimize_IEX->Pure_Product Optimize_RP->Pure_Product

Caption: A logical flow for troubleshooting purification based on molecular properties.

References

Dealing with steric hindrance in Amino-PEG12-CH2-Boc coupling.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amino-PEG12-CH2-Boc Coupling

Welcome to the technical support center for this compound coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges related to steric hindrance and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue in my this compound coupling reaction?

Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups at or near a reaction site physically impedes the approach of incoming reagents. In the context of an this compound linker, both the bulky tert-Butyloxycarbonyl (Boc) protecting group and the flexible, space-filling Polyethylene Glycol (PEG) chain contribute to significant steric bulk. This bulk can slow down or even prevent reactions by blocking access to the reactive amine (after deprotection) or the adjacent methylene group, leading to low yields and incomplete reactions.

Q2: My coupling yield is consistently low. How can I determine if steric hindrance is the primary cause?

Low yield is a common symptom of steric hindrance, but other factors could be responsible. To isolate the cause, consider a systematic approach:

  • Confirm Boc Deprotection: First, ensure the Boc group has been completely removed. Incomplete deprotection is a frequent cause of failure and can be mistaken for a failed coupling step. Use analytical methods like LC-MS or NMR to confirm the presence of the free amine before proceeding.

  • Run a Control Reaction: If possible, perform the coupling reaction with a smaller, non-PEGylated amine. If this control reaction proceeds with a high yield under the same conditions, it strongly suggests that steric hindrance from the PEG chain is the issue in your primary experiment.

  • Analyze Reaction Monitoring Data: If the reaction starts but stalls over time, it often points to a high activation energy barrier, which is characteristic of sterically hindered reactions.

Q3: How do I properly monitor the Boc deprotection and coupling steps?

Effective reaction monitoring is crucial.

  • Boc Deprotection:

    • Thin-Layer Chromatography (TLC): This is a quick method to see the starting material (Boc-protected) disappear and a new, more polar spot (free amine) appear at a lower Rf value.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to quantify the remaining starting material and confirm the mass of the deprotected product.

  • Coupling Reaction:

    • LC-MS: This remains the gold standard for accurately tracking the formation of the desired product and identifying any side products.

    • Colorimetric Tests (for Solid-Phase Synthesis): Tests like the Kaiser test are used to detect free primary amines. However, be cautious, as severe steric hindrance can block the ninhydrin reagent, leading to a false-negative result even when unreacted amines are present.

Q4: What are the most critical reaction parameters to adjust when facing steric hindrance?

When steric hindrance is the suspected issue, optimizing the following parameters is key:

  • Choice of Coupling Reagent: Standard coupling reagents may be insufficient. Switching to a more powerful onium salt (e.g., HATU, HCTU, COMU) or using a strategy that minimizes steric interactions, like forming an acyl fluoride, is often necessary.

  • Reaction Time and Temperature: Hindered reactions often require longer reaction times (e.g., 24 hours) or a moderate increase in temperature to overcome the higher activation energy.

  • Solvent: The solvent must fully solvate the reactants. Polar aprotic solvents like DMF, NMP, and DMSO are standard. In cases of aggregation, changing the solvent or using additives can improve outcomes.

  • Molar Ratio of Reagents: Increasing the concentration of the less hindered coupling partner can improve reaction kinetics. However, using a large excess of the PEG linker can complicate purification.

Troubleshooting Guide

Problem: Low or No Coupling Yield

This is the most common issue when dealing with bulky PEG linkers. Follow this workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Start: Low or No Coupling Yield check_deprotection Step 1: Verify Boc Deprotection (Use LC-MS) start->check_deprotection deprotection_status Was Deprotection Complete? check_deprotection->deprotection_status rerun_deprotection Action: Re-run Deprotection - Increase TFA concentration - Extend reaction time deprotection_status->rerun_deprotection No check_coupling_reagent Step 2: Evaluate Coupling Reagent deprotection_status->check_coupling_reagent Yes rerun_deprotection->check_deprotection reagent_status Is Reagent Strong Enough for Sterically Hindered Coupling? check_coupling_reagent->reagent_status upgrade_reagent Action: Switch to a More Powerful Coupling Reagent (e.g., HATU, HCTU, COMU) reagent_status->upgrade_reagent No optimize_conditions Step 3: Optimize Reaction Conditions reagent_status->optimize_conditions Yes upgrade_reagent->optimize_conditions conditions_status Are Conditions Optimized? optimize_conditions->conditions_status adjust_conditions Action: Adjust Conditions - Increase reaction time/temp - Change solvent (DMF, NMP) - Check pH and reagent ratios conditions_status->adjust_conditions No final_analysis Step 4: Re-run Coupling & Analyze (Use LC-MS) conditions_status->final_analysis Yes adjust_conditions->final_analysis

Caption: A logical flowchart for troubleshooting low yield in PEGylation reactions.
  • Possible Cause 1: Incomplete Boc Deprotection

    • Diagnosis: Before starting the coupling, the Boc protecting group must be completely removed using an acid like trifluoroacetic acid (TFA). Incomplete deprotection means there is no free amine available to react, which is a common reason for reaction failure. Use LC-MS to check for the disappearance of your starting material's mass and the appearance of the new, smaller mass of the deprotected amine salt.

    • Solution: If deprotection is incomplete, repeat the step. Increase the TFA concentration (e.g., from 20% to 50% in Dichloromethane (DCM)), extend the reaction time from 1 hour to 2-3 hours, and ensure your reagents are anhydrous.

  • Possible Cause 2: Ineffective Coupling Reagent

    • Diagnosis: Steric hindrance can prevent standard amide coupling reagents (e.g., carbodiimides like EDC or DCC) from facilitating the reaction effectively.

    • Solution: Switch to a more potent coupling reagent designed for sterically hindered substrates. Onium-based (aminium/uronium) reagents are highly recommended. Alternatively, converting the carboxylic acid to a highly reactive acyl fluoride intermediate can overcome steric barriers.

  • Possible Cause 3: Suboptimal Reaction Conditions

    • Diagnosis: Even with the right reagents, suboptimal conditions can stall the reaction. This includes incorrect pH, insufficient reaction time, low temperature, or poor solvent choice.

    • Solution:

      • Time and Temperature: Increase the reaction time to 12-24 hours. If the reactants are stable, gently heating the reaction to 40-50°C can provide the energy to overcome the activation barrier.

      • Solvent: Ensure all reactants are fully dissolved. Use high-purity, anhydrous polar aprotic solvents like DMF, NMP, or DMSO.

      • Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to activate the reaction without competing with the PEG-amine.

Data & Reagent Selection

Choosing the correct coupling reagent is critical for success. The following table compares common options for sterically demanding reactions.

Table 1: Comparison of Coupling Reagents for Hindered Amide Bond Formation

Reagent NameClassStrengthsConsiderations
DCC / DIC CarbodiimideInexpensive, widely used.Often ineffective for sterically hindered substrates; can cause side reactions.
HBTU / TBTU Aminium/UroniumMore efficient than carbodiimides for hindered couplings.Can form guanidinium by-products; less potent than HATU.
HATU Aminium/UroniumHighly effective for difficult and sterically hindered couplings.Expensive; by-products can be difficult to remove.
PyBOP PhosphoniumStrong activating agent, particularly for hindered systems.By-product (HMPA) is a suspected carcinogen.
COMU Aminium/UroniumHigh coupling efficiency comparable to HATU; safer (Oxyma-based); improved solubility.Newer reagent, may be less available than HATU.
T3P Phosphonic AnhydrideExcellent for hindered solution-phase couplings; easy workup.Often requires careful control of stoichiometry.

Key Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the standard procedure for removing the Boc group using TFA.

  • Preparation: Dissolve the Boc-Amino-PEG12-CH2-Boc linker in anhydrous Dichloromethane (DCM) (e.g., at a concentration of 0.1 M) in a clean, dry flask with a magnetic stir bar.

  • Acid Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an equal volume of Trifluoroacetic Acid (TFA) to the solution (creating a 50% TFA/DCM mixture).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Track the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is no longer detectable.

  • Work-up (TFA Salt): Once complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation). The resulting residue is the deprotected amine as a TFA salt, which can often be used directly in the subsequent coupling step after ensuring it is thoroughly dried.

  • Work-up (Free Amine - Optional): To obtain the neutral free amine, dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

Protocol 2: General Coupling Protocol using HATU for Hindered Systems

This protocol outlines a robust method for amide bond formation with a sterically hindered amine.

Experimental_Workflow cluster_deprotection Part A: Boc Deprotection cluster_coupling Part B: Amide Coupling start_peg Start: Boc-Amino-PEG add_tfa Add 50% TFA in DCM start_peg->add_tfa react_deprotect Stir 1-2h at RT add_tfa->react_deprotect evaporate_tfa Evaporate to dryness react_deprotect->evaporate_tfa deprotected_peg Deprotected PEG-Amine (TFA Salt) evaporate_tfa->deprotected_peg deprotected_peg_input Deprotected PEG-Amine deprotected_peg->deprotected_peg_input Proceed to Coupling add_amine Add Deprotected PEG-Amine Solution deprotected_peg_input->add_amine start_acid Start: Carboxylic Acid preactivate Pre-activation: Add HATU + DIPEA in DMF start_acid->preactivate react_preactivate Stir 15-30 min at RT preactivate->react_preactivate react_preactivate->add_amine react_couple Stir 4-24h at RT add_amine->react_couple final_product Crude Coupled Product react_couple->final_product

Caption: Experimental workflow from Boc deprotection to amide coupling.
  • Pre-activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base like DIPEA (2.0 equiv.) in anhydrous DMF.

  • Activation: Stir this mixture at room temperature for 15-30 minutes. This "pre-activation" step forms the highly reactive HOAt-ester intermediate.

  • Amine Addition: Dissolve the dried, deprotected Amino-PEG12-CH2 linker (TFA salt, 1.2 equiv.) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Coupling Reaction: Allow the reaction to stir at room temperature. Monitor its progress via LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours) until the starting materials are consumed.

  • Work-up and Purification: Once the reaction is complete, quench any remaining active esters by adding a few drops of water. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and perform aqueous washes to remove DMF and reagent by-products. The crude product can then be purified using column chromatography or preparative HPLC.

Stability issues of Amino-PEG12-CH2-Boc in acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Amino-PEG12-CH2-Boc in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

A1: The stability of this compound is primarily dictated by its two main functional components: the tert-butyloxycarbonyl (Boc) protected amine and the polyethylene glycol (PEG) chain. The Boc group is known to be labile in acidic conditions and is the basis for its use as a protecting group.[1][2] Conversely, the Boc group is generally stable under basic and nucleophilic conditions.[3] The PEG chain, consisting of ether linkages, is chemically robust and stable under both mild acidic and basic conditions.[4][5] However, extreme pH and elevated temperatures can accelerate the degradation of the PEG backbone.

Q2: Under what acidic conditions will the Boc group be cleaved?

A2: The Boc group is designed to be removed under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for deprotection. The rate of cleavage is dependent on the acid concentration, temperature, and the specific substrate. For most applications, a solution of 20-50% TFA in a solvent like dichloromethane (DCM) at room temperature for 30-60 minutes is sufficient for complete deprotection. Milder acidic conditions (e.g., pH 4-6) at ambient temperature are not expected to cause significant cleavage over short periods, but prolonged exposure can lead to gradual deprotection.

Q3: Is this compound stable in basic conditions?

A3: Yes, the Boc protecting group is known to be stable to a wide range of basic conditions. The PEG chain is also stable in basic solutions at room temperature. Therefore, this compound can be used in experimental setups involving basic buffers (e.g., pH 8-10) without significant degradation of the Boc group or the PEG linker. However, prolonged exposure to highly basic conditions (e.g., pH > 12) and elevated temperatures should be avoided as it may lead to hydrolysis of the carbamate bond and degradation of the PEG chain.

Q4: What are the likely degradation products of this compound?

A4: Under acidic conditions, the primary degradation product is the deprotected amine, Amino-PEG12-CH2-NH2, along with carbon dioxide and isobutylene, which are byproducts of the Boc group cleavage. Under strongly basic conditions, hydrolysis of the carbamate can occur, also yielding the free amine. The PEG chain itself is quite stable, but under harsh oxidative or high-temperature conditions, it can degrade into smaller fragments, including organic acids like formic and acetic acid.

Q5: How should I store solutions of this compound?

A5: For long-term stability, it is recommended to store this compound as a solid at -20°C or below. If you need to prepare a stock solution, it is advisable to use an anhydrous aprotic solvent and store it at -20°C or -80°C. For aqueous solutions, it is best to prepare them fresh before use. If storage of aqueous solutions is necessary, use a buffer with a neutral pH (around 7.0-7.5) and store at 2-8°C for short periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete reaction when coupling the amine of this compound The Boc protecting group is still intact.Ensure you have performed the deprotection step using appropriate acidic conditions (e.g., TFA in DCM) before proceeding with the coupling reaction. Confirm deprotection using a suitable analytical method like TLC or LC-MS.
Loss of compound during an acidic workup The Boc group was unintentionally cleaved by the acidic conditions, and the resulting free amine may have different solubility properties.If the Boc group needs to remain intact, avoid strongly acidic conditions during workup. Use a mild acidic wash (e.g., dilute citric acid) if necessary, and perform it quickly at low temperatures.
Unexpected side products in a reaction The reaction conditions were not compatible with the Boc group or the PEG chain.Review the reaction conditions. Avoid strong acids if the Boc group needs to be preserved. If the reaction requires acidic conditions, consider using an alternative protecting group. For reactions at elevated temperatures, ensure the atmosphere is inert to prevent oxidative degradation of the PEG chain.
Compound degradation upon storage in solution The solvent or buffer pH is not optimal for stability. The solution may have been stored for too long or at an inappropriate temperature.For long-term storage, keep the compound as a solid at low temperatures. If a solution is necessary, use a neutral pH buffer and store at 2-8°C for short-term use or at -80°C for longer periods. Always prepare fresh solutions for critical experiments.

Quantitative Data Summary

The following table summarizes the expected stability of the key functional groups in this compound under various pH conditions at room temperature. This information is synthesized from the known chemical properties of Boc-protected amines and polyethylene glycol.

pH Range Condition Boc Group Stability PEG Chain Stability Expected Half-life of the Molecule
< 3 Strongly AcidicLabileGenerally StableMinutes to hours (cleavage of Boc group)
3 - 5 Moderately AcidicSlowly LabileStableDays to weeks
5 - 8 Mildly Acidic to Mildly BasicStableStableMonths
8 - 11 Moderately BasicStableStableMonths
> 11 Strongly BasicSlowly LabileSlowly LabileDays to weeks

Disclaimer: The half-life data are estimations based on the general chemical stability of the functional groups and may vary depending on the specific buffer, temperature, and presence of other reactive species. Experimental verification is recommended for critical applications.

Experimental Protocols

Protocol for pH Stability Assessment of this compound

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound at different pH values.

1. Materials:

  • This compound

  • Buffer solutions at various pH values (e.g., pH 3, 5, 7.4, 9, 12)

  • Acetonitrile (ACN) or other suitable organic solvent

  • High-purity water

  • HPLC system with UV and/or Charged Aerosol Detector (CAD)

  • LC-MS system for identification of degradation products

  • pH meter

  • Thermostatically controlled incubator or water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or water) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH condition, add a specific volume of the stock solution to a vial containing the buffer to achieve a final desired concentration (e.g., 0.1 mg/mL).

    • Prepare a control sample in a neutral buffer (e.g., pH 7.4) and store it at -20°C.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 37°C or 50°C for accelerated testing).

  • Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Analysis:

    • Immediately analyze the aliquots by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.

    • Quantify the percentage of the remaining parent compound at each time point.

    • If significant degradation is observed, analyze the samples by LC-MS to identify the degradation products.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound versus time for each pH condition.

    • Determine the degradation rate constant and the half-life of the compound at each pH.

Visualizations

Logical Workflow for Troubleshooting Stability Issues cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action observe_issue Unexpected Experimental Result (e.g., low yield, side products) check_stability Consider Stability of this compound observe_issue->check_stability is_acidic Were acidic conditions used? check_stability->is_acidic is_basic Were basic conditions used? check_stability->is_basic is_storage Review storage and handling check_stability->is_storage is_acidic->is_basic No acid_action Boc group likely cleaved. - Modify workup to avoid strong acid. - If deprotection was intended, confirm completion. is_acidic->acid_action Yes is_basic->is_storage No basic_action Compound is likely stable. - Investigate other reaction parameters. is_basic->basic_action Yes storage_action Potential degradation due to improper storage. - Use fresh compound. - Prepare solutions fresh. - Store at recommended conditions. is_storage->storage_action Yes

Caption: Troubleshooting workflow for stability issues.

Degradation Pathways of this compound cluster_acid Acidic Conditions (e.g., TFA) cluster_base Strongly Basic Conditions (e.g., NaOH, heat) cluster_peg_degradation Harsh Conditions (e.g., high heat, oxidation) start This compound acid_product H2N-PEG12-CH2-NH2 + CO2 + Isobutylene start->acid_product Boc Cleavage base_product H2N-PEG12-CH2-NH2 + Carbonate start->base_product Carbamate Hydrolysis peg_products Smaller PEG fragments (e.g., organic acids) start->peg_products PEG Chain Degradation

Caption: Potential degradation pathways.

References

Technical Support Center: Minimizing Heterogeneity in PEGylated Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address and minimize heterogeneity in PEGylated products.

Troubleshooting Guide

This section addresses specific issues that may arise during the PEGylation process, leading to a heterogeneous product mixture.

Problem 1: My final product shows multiple PEGylated species (e.g., mono-, di-, multi-PEGylated) and unreacted protein.

  • Possible Cause: Non-specific PEGylation reaction conditions. Most proteins have multiple potential PEGylation sites, such as lysine residues.[1][2] Conventional PEGylation methods can lead to a mixture of isomers with varying numbers of PEG molecules attached.[2]

  • Solution:

    • Optimize Reaction Stoichiometry: Carefully control the molar ratio of the PEG reagent to the protein.[1][3] A lower PEG-to-protein ratio will favor mono-PEGylation, while higher ratios increase the likelihood of multi-PEGylation.

    • Control Reaction pH: For amine-specific PEGylation (targeting lysine or the N-terminus), pH is a critical parameter. The α-amino group at the N-terminus generally has a lower pKa (7.6–8.0) than the ε-amino group of lysine (9.3–10.5). Performing the reaction at a pH below 8.0 can selectively target the N-terminus, thus reducing heterogeneity.

    • Site-Specific PEGylation Strategies: Employ methods designed to target a single, specific site on the protein. This is the most effective way to achieve a homogeneous product.

      • Cysteine-Specific PEGylation: If the protein has a unique, reactive cysteine residue (or one can be introduced via site-directed mutagenesis), use thiol-specific PEG reagents like PEG-maleimide or PEG-vinylsulfone. This method is highly specific as free cysteines are rare in proteins.

      • Enzymatic PEGylation: Use enzymes like transglutaminase to attach PEG to specific glutamine residues.

      • N-Terminal Specific PEGylation: Use PEG-aldehyde reagents under controlled pH for reductive alkylation of the N-terminal α-amino group.

Problem 2: I am observing positional isomers (PEG attached at different sites on the protein).

  • Possible Cause: Multiple reactive sites with similar accessibility and reactivity. For instance, several surface-exposed lysine residues can react with an amine-specific PEG reagent.

  • Solution:

    • pH Optimization: As mentioned above, carefully controlling the pH can help differentiate between the N-terminus and lysine residues.

    • Steric Hindrance: Use larger or branched PEG reagents. The bulky nature of these PEGs can limit access to more sterically hindered reactive sites, potentially favoring conjugation at a more exposed and accessible site.

    • Advanced Purification: Positional isomers often have slight differences in their surface charge. High-resolution analytical and preparative techniques like Ion-Exchange Chromatography (IEX) are excellent tools for separating these isomers.

Problem 3: The reaction yield is low, with a large amount of unreacted protein remaining.

  • Possible Cause: Suboptimal reaction conditions or poor reagent quality.

  • Solution:

    • Verify PEG Reagent Activity: The reactivity of the PEG agent should be known before starting the reaction. If the reagent is only partially active, the stoichiometry will be incorrect, leading to incomplete reactions.

    • Optimize Reaction Parameters: Systematically optimize parameters such as temperature, reaction time, and protein concentration. A "design of experiments" (DoE) approach can be very effective for this.

    • Check for Quenching Agents: Ensure that buffer components are not quenching the reaction. For example, buffers containing primary amines (like Tris) will compete with the protein for amine-reactive PEG reagents.

    • For Thiol-Specific Reactions: Exclude oxygen from the reaction to prevent the formation of intermolecular disulfide bonds between protein molecules, which reduces the availability of free thiols for PEGylation.

Problem 4: My PEGylated product appears aggregated or shows poor stability.

  • Possible Cause:

    • Cross-linking: Impurities in the PEG reagent, such as PEG diol which gets converted to a bis-aldehyde, can cause protein dimerization and aggregation.

    • High PEG Density: An excessively high density of PEG chains on the protein surface can lead to an imbalance between hydrophilicity and hydrophobicity, causing instability and aggregation.

    • Conformational Changes: PEGylation can sometimes induce conformational changes in the protein, exposing hydrophobic patches that lead to aggregation.

  • Solution:

    • Ensure High Purity of PEG Reagent: Use high-quality, monodisperse PEG reagents to avoid cross-linking side reactions. Analytical methods like reversed-phase HPLC can be used to check for impurities like PEG bis-aldehyde.

    • Optimize Degree of PEGylation: Aim for the minimum number of attached PEG molecules required to achieve the desired therapeutic effect. Mono-PEGylation is often preferred.

    • Characterize Product Stability: Use techniques like Dynamic Light Scattering (DLS) to monitor for aggregation during and after the PEGylation process.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common heterogeneity issues in PEGylation experiments.

G start Start: Heterogeneous PEGylated Product q1 What is the primary form of heterogeneity? start->q1 species Multiple Species (mono-, di-, etc.) q1->species Degree of PEGylation isomers Positional Isomers q1->isomers Site of Attachment low_yield High Unreacted Protein / Low Yield q1->low_yield Reaction Efficiency sol_stoich Optimize PEG:Protein Molar Ratio species->sol_stoich sol_site_specific Implement Site-Specific PEGylation Strategy (e.g., Cys-targeting) species->sol_site_specific sol_ph Fine-tune Reaction pH to Target Specific Residues (e.g., N-terminus vs. Lys) isomers->sol_ph sol_purify Use High-Resolution Purification (e.g., IEX-HPLC) isomers->sol_purify sol_reagent Verify Purity and Activity of PEG Reagent low_yield->sol_reagent sol_conditions Optimize Reaction Conditions (Time, Temp, Concentration) low_yield->sol_conditions

Caption: A decision tree for troubleshooting PEGylation heterogeneity.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of heterogeneity in PEGylated products?

Heterogeneity in PEGylated products arises from several factors:

  • Degree of PEGylation: Proteins can be modified with one (mono-), two (di-), or multiple PEG chains, creating a mixture of products with different molecular weights.

  • Positional Isomers: When a protein has multiple reactive sites (e.g., several lysine residues), PEG can attach at different locations, resulting in isomers with potentially different biological activities.

  • PEG Reagent Polydispersity: The PEG polymer itself can be a source of heterogeneity. Traditional PEG synthesis results in a distribution of chain lengths (polydispersity). Using monodisperse PEG reagents is crucial for creating a homogeneous final product.

  • Side Reactions: Impurities in the PEG reagent or suboptimal reaction conditions can lead to undesirable side reactions like protein cross-linking.

Q2: Which PEGylation chemistry is best for minimizing heterogeneity?

Site-specific PEGylation methods are the most effective for producing homogeneous conjugates.

  • Cysteine-Specific PEGylation: Targeting a unique free cysteine residue with reagents like PEG-maleimide is a highly selective strategy. Most proteins have few, if any, free cysteines, making this a robust method for site-specific modification.

  • N-terminal Specific PEGylation: Reductive alkylation using PEG-aldehyde at a controlled acidic pH (below 8.0) can selectively target the protein's N-terminus over lysine residues due to differences in their pKa values.

Q3: How do I choose the right analytical technique to characterize heterogeneity?

A combination of techniques is often necessary for a comprehensive analysis.

  • Size Exclusion Chromatography (SEC): SEC is excellent for separating species based on their hydrodynamic size. It can effectively separate unreacted protein, mono-PEGylated, and multi-PEGylated products, as well as high-molecular-weight aggregates.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. It is a powerful tool for separating positional isomers, as the attachment of a neutral PEG chain can shield charged residues on the protein surface, leading to different elution profiles.

  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates based on hydrophobicity and is useful for analyzing the purity of the PEG reagent and separating positional isomers of smaller proteins or peptides.

  • Mass Spectrometry (MS): MS provides precise molecular weight information, confirming the degree of PEGylation (number of attached PEGs) and can be used with peptide mapping to identify the exact site(s) of attachment.

Q4: What reaction parameters should I focus on optimizing?

The most critical parameters to optimize depend on the chosen chemistry but generally include:

  • PEG-to-Protein Molar Ratio: Controls the degree of PEGylation.

  • pH: Crucial for controlling the reactivity and selectivity of specific amino acid residues, especially for amine-specific reactions.

  • Reaction Time: Affects the extent of the reaction.

  • Temperature: Influences reaction rate and protein stability.

  • Protein Concentration: Can impact reaction kinetics and protein stability.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the key parameters that can be optimized to control PEGylation reactions and minimize heterogeneity.

ParameterObjectiveTypical Range/ConditionRationale & Citation
PEG:Protein Molar Ratio Control degree of PEGylation1:1 to 10:1Lower ratios favor mono-PEGylation; higher ratios increase multi-PEGylation.
pH (Amine Chemistry) Selective N-terminal PEGylationpH 7.0 - 8.0The α-amino group (pKa ~7.6-8) is more reactive than lysine ε-amino groups (pKa >9.3) at lower pH.
pH (Thiol Chemistry) Specific Cysteine PEGylationpH 6.5 - 7.5Optimal for maleimide-thiol reaction while minimizing side reactions with amines.
Temperature Balance reaction rate & stability4°C to 27°CLower temperatures can help control the reaction rate and maintain protein stability.
PEG Reagent Purity Avoid side-reactions>95% active, low polydispersityImpurities like bis-functional PEGs can cause cross-linking and aggregation.

Experimental Protocols

Protocol 1: Analytical Size Exclusion Chromatography (SEC-HPLC)

  • Objective: To separate and quantify different PEGylated species (unreacted, mono-, di-, etc.) and aggregates.

  • Methodology:

    • Column: Use a silica-based SEC column with a pore size appropriate for the expected hydrodynamic radii of the protein and its PEGylated forms.

    • Mobile Phase: An aqueous buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) is typically used. Isocratic elution is standard for SEC.

    • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

    • Detection: UV detection at 280 nm is used to monitor the protein. A multi-angle light scattering (MALS) detector can be coupled with SEC to determine the absolute molar mass of each eluting species, confirming the degree of PEGylation.

    • Sample Preparation: Dilute the reaction mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Inject a defined volume (e.g., 20-100 µL).

    • Analysis: Earlier eluting peaks correspond to higher molecular weight species (aggregates), followed by multi-PEGylated, mono-PEGylated, and finally the unreacted native protein.

Protocol 2: Analytical Ion-Exchange Chromatography (IEX-HPLC)

  • Objective: To separate positional isomers of PEGylated proteins.

  • Methodology:

    • Column: Choose a cation-exchange or anion-exchange column based on the protein's isoelectric point (pI) and the chosen buffer pH.

    • Mobile Phase:

      • Buffer A: A low-salt buffer (e.g., 20 mM MES, pH 6.0 for cation exchange).

      • Buffer B: A high-salt version of Buffer A (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

    • Elution: Apply the sample in Buffer A. Elute the bound proteins using a linear gradient of increasing salt concentration (Buffer B).

    • Detection: UV detection at 280 nm.

    • Analysis: The attachment of a neutral PEG chain shields surface charges, generally causing the PEGylated protein to elute earlier (at a lower salt concentration) than the native protein. Positional isomers may have subtle differences in charge shielding, allowing for their separation.

Visualization of PEGylation Workflow

The following workflow outlines the key stages from reaction setup to final product characterization, emphasizing steps to ensure homogeneity.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization reagent Select High-Purity, Site-Specific PEG Reagent reaction PEGylation Reaction reagent->reaction protein Prepare Pure Protein Solution protein->reaction purify Purification Step (e.g., IEX or SEC) reaction->purify optimize Optimize Conditions: pH, Molar Ratio, Temp optimize->reaction collect Collect Fractions of Desired Species purify->collect analyze_sec Analyze by SEC-HPLC (Purity, Aggregation) collect->analyze_sec analyze_iex Analyze by IEX-HPLC (Positional Isomers) collect->analyze_iex analyze_ms Confirm by Mass Spec (MW, Site of PEGylation) collect->analyze_ms final Homogeneous PEGylated Product analyze_sec->final analyze_iex->final analyze_ms->final

Caption: A general workflow for producing and characterizing homogeneous PEGylated products.

References

Monitoring Boc Protection Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of tert-butyloxycarbonyl (Boc) protection reactions. This guide will help ensure complete conversion, minimize side reactions, and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of a Boc protection reaction?

A1: The most common and effective methods for monitoring a Boc protection reaction are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] High-Performance Liquid Chromatography (HPLC) is also widely used for quantitative analysis.[1][2]

Q2: How do I choose the best monitoring technique for my specific reaction?

A2: The choice of technique depends on the information you need, the equipment available, and the properties of your starting material and product.

  • TLC is ideal for quick, qualitative checks to see if the starting material is being consumed and a new product is forming.[1] It is fast and inexpensive.[1]

  • LC-MS is highly sensitive and provides molecular weight information, confirming the identity of the product and detecting any impurities or byproducts.

  • NMR spectroscopy gives detailed structural information and can be used for quantitative analysis of the reaction mixture by comparing the integration of signals from the starting material and the product.

  • HPLC offers high-resolution separation and accurate quantification of reactants and products, making it suitable for detailed kinetic studies and purity assessment.

Q3: My Boc protection reaction appears to be stalled or incomplete. What are the common causes?

A3: Incomplete Boc protection reactions can be due to several factors:

  • Insufficient Reagent: The amount of di-tert-butyl dicarbonate ((Boc)₂O) may be insufficient, especially if there are multiple reactive sites or if the reagent has degraded over time.

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines react more slowly and may require a catalyst like 4-dimethylaminopyridine (DMAP) or stronger reaction conditions.

  • Solubility Issues: The starting amine may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion.

  • Inappropriate Base: The choice and amount of base can be critical. While some reactions proceed without a base, others require a base like sodium hydroxide, triethylamine, or DMAP to deprotonate the amine and facilitate the reaction.

  • Low Reaction Temperature: The reaction may be too slow at room temperature and might require gentle heating.

Q4: I see multiple spots on my TLC plate. What could they be?

A4: Multiple spots on a TLC plate can indicate the presence of:

  • Starting Material: The unreacted amine.

  • Boc-Protected Product: The desired product.

  • Byproducts: Such as the formation of a mixed anhydride if the starting material contains a carboxylic acid, which can lead to amide dimers. Double protection at other nucleophilic sites is also a possibility.

  • Impurities: From the starting materials or reagents.

A co-spot, which is a mixture of the starting material and the reaction mixture on the TLC plate, can help distinguish the starting material spot from the product and other spots.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No reaction or very slow reaction Poorly soluble starting material.Change the solvent system to one in which the amine is more soluble. For zwitterionic compounds like amino acids, using a mixture of water and an organic solvent like THF or dioxane with a base can improve solubility.
Low nucleophilicity of the amine.Add a catalyst such as DMAP (4-dimethylaminopyridine). Consider using more forcing reaction conditions, such as gentle heating.
Degraded (Boc)₂O reagent.Use a fresh bottle of (Boc)₂O.
Incomplete reaction after extended time Insufficient (Boc)₂O.Add an additional portion of (Boc)₂O to the reaction mixture.
Equilibrium between reactants and products.Ensure the reaction conditions are driving the reaction forward (e.g., appropriate base and solvent).
Formation of multiple products Presence of multiple nucleophilic sites.Use a larger excess of (Boc)₂O to ensure complete protection of all sites if that is the desired outcome. For selective protection, consider adjusting the stoichiometry and reaction conditions.
Side reaction with other functional groups.If the starting material contains a carboxylic acid, use conditions that minimize mixed anhydride formation, such as running the reaction in an aqueous basic solution.
Difficulty in monitoring by TLC Starting material and product have very similar Rf values.Try different eluent systems with varying polarities. Staining the TLC plate with a ninhydrin solution can be very effective, as it specifically visualizes primary and secondary amines (the starting material) as colored spots, while the Boc-protected product will not stain.
Spots are streaking on the TLC plate.Add a small amount of a base like triethylamine (e.g., 1%) to the eluent to suppress the ionization of basic amines on the acidic silica gel.

Experimental Protocols

Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method to qualitatively monitor the progress of a Boc protection reaction.

Protocol:

  • Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your starting material in a suitable solvent to create a reference spot. On the origin line, spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture).

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes, or chloroform and methanol). Ensure the solvent level is below the origin line.

  • Visualization: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp. Staining with ninhydrin can be used to specifically detect the unreacted amine.

  • Interpretation: The reaction is progressing if the spot corresponding to the starting material diminishes in intensity and a new spot (the Boc-protected product, which is typically less polar and has a higher Rf value) appears. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides confirmation of the product's identity through its molecular weight.

Protocol:

  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Inject the sample into the LC-MS system.

  • Data Interpretation: Monitor the disappearance of the peak corresponding to the starting material's mass-to-charge ratio (m/z) and the appearance of a new peak corresponding to the m/z of the Boc-protected product. Note that Boc-protected amines can sometimes undergo fragmentation in the mass spectrometer source.

Monitoring by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for both structural confirmation and quantitative analysis.

Protocol:

  • Sample Preparation: Take an aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the following key spectral changes:

    • The disappearance of the N-H proton signal(s) of the starting amine.

    • The appearance of a characteristic singlet for the nine protons of the tert-butyl group of the Boc protecting group, typically around 1.4 ppm.

    • Shifts in the signals of protons adjacent to the newly protected nitrogen atom.

  • Quantitative Analysis: Determine the reaction conversion by integrating the signals corresponding to the product (e.g., the Boc group singlet) and a characteristic signal of the starting material.

Data Presentation

Table 1: Comparison of Analytical Techniques for Monitoring Boc Protection Reactions

Technique Information Provided Advantages Limitations
TLC Qualitative reaction progressSimple, fast, inexpensiveNot quantitative, limited resolution
HPLC Quantitative analysis of conversion and purityHigh resolution, accurate quantificationRequires specialized equipment, longer analysis time
LC-MS Product identity confirmation, impurity detectionHigh sensitivity and specificity, provides molecular weightMore complex instrumentation and data analysis
NMR Structural confirmation, quantitative analysisProvides detailed structural information, inherently quantitativeLower sensitivity than MS, requires higher sample concentration

Visualizations

experimental_workflow cluster_reaction Boc Protection Reaction cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_outcome Outcome start Start Reaction: Amine + (Boc)₂O + Base/Solvent reaction_mixture Reaction in Progress start->reaction_mixture t = 0 take_aliquot Take Aliquot reaction_mixture->take_aliquot Periodically tlc TLC Analysis take_aliquot->tlc lcms LC-MS Analysis take_aliquot->lcms nmr NMR Analysis take_aliquot->nmr is_complete Is Reaction Complete? tlc->is_complete lcms->is_complete nmr->is_complete continue_reaction Continue Reaction is_complete->continue_reaction No workup Proceed to Workup and Purification is_complete->workup Yes continue_reaction->reaction_mixture

Caption: Experimental workflow for monitoring a Boc protection reaction.

troubleshooting_flowchart start Incomplete Boc Protection Reaction check_reagents Check Reagents: - Fresh (Boc)₂O? - Correct Base? start->check_reagents check_conditions Check Conditions: - Adequate Temperature? - Sufficient Reaction Time? check_reagents->check_conditions Reagents OK add_reagent Add more (Boc)₂O or use fresh reagent. check_reagents->add_reagent Issue Found check_solubility Check Solubility: - Is starting material fully dissolved? check_conditions->check_solubility Conditions OK change_conditions Increase temperature or reaction time. Add catalyst (DMAP) if necessary. check_conditions->change_conditions Issue Found change_solvent Change solvent or use a co-solvent system. check_solubility->change_solvent Issue Found re_evaluate Re-evaluate Reaction Strategy check_solubility->re_evaluate Solubility OK add_reagent->start change_conditions->start change_solvent->start

Caption: Troubleshooting guide for an incomplete Boc protection reaction.

References

Validation & Comparative

A Comparative Guide to the Characterization of Amino-PEG12-CH2-Boc and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The choice of the protective group for the terminal amine of the PEG linker is a critical consideration in the synthesis of these conjugates. This guide provides a comparative analysis of the analytical methods used to characterize Amino-PEG12-CH2-Boc and its common alternatives, where the amine is protected by Fmoc or Cbz groups.

Comparison of Amine-Protected PEG12 Linkers

The tert-butyloxycarbonyl (Boc) group is a popular choice for amine protection due to its stability under a wide range of conditions and its facile removal under acidic conditions. However, alternative protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) offer different deprotection strategies, which can be advantageous depending on the overall synthetic scheme and the sensitivity of the conjugated molecule.

FeatureAmino-PEG12-CH2-Boc Fmoc-NH-PEG12-CH2COOHCbz-NH-PEG12-C2-acid
Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)Carboxybenzyl (Cbz)
Deprotection Condition Acidic (e.g., TFA)[1]Basic (e.g., Piperidine)[2][3]Hydrogenolysis (e.g., H₂/Pd/C) or strong acid[3][4]
Purity (Typical) >95%>99%>95%
Key Advantages Stable to a wide range of reagents; orthogonal to Fmoc and Cbz.Mild deprotection conditions; orthogonal to Boc and Cbz.Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.
Key Disadvantages Requires acidic conditions for removal, which may not be suitable for acid-labile molecules.The Fmoc group is large and can sometimes lead to aggregation during synthesis.Hydrogenolysis may not be compatible with other functional groups in the molecule.

Analytical Characterization Data

The characterization of these PEG linkers is crucial to ensure their identity, purity, and suitability for conjugation. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Analytical TechniqueAmino-PEG12-CH2-Boc Fmoc-NH-PEG12-CH2COOHCbz-NH-PEG12-C2-acid
¹H NMR Consistent with structure, showing characteristic peaks for the Boc group (~1.4 ppm) and the PEG backbone (~3.6 ppm).Consistent with structure, with signals for the Fmoc group (aromatic region) and the PEG backbone.Consistent with structure, displaying peaks for the Cbz group (aromatic and benzylic protons) and the PEG backbone.
HPLC Purity Typically ≥95%Typically ≥99.96%Typically ≥95.66%
Mass Spectrometry (MS) Mass consistent with the expected molecular weight.Mass consistent with the expected molecular weight.Mass consistent with the expected molecular weight.

Experimental Protocols

Detailed and validated protocols are essential for the reliable characterization of these valuable reagents. Below are representative protocols for the key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the PEG linker.

Protocol:

  • Dissolve 5-10 mg of the PEG linker in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks corresponding to the protecting group and the PEG backbone to confirm the structure and estimate the degree of functionalization.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the PEG linker.

Protocol:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Inject 10-20 µL of the sample and analyze the chromatogram for the main peak and any impurities.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the PEG linker.

Protocol:

  • Prepare a sample solution of the PEG linker at a concentration of approximately 0.1 mg/mL in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

  • Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

  • Analyze the spectrum to identify the [M+H]⁺ or other relevant adduct ions and confirm that the observed mass corresponds to the calculated molecular weight of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the characterization of amine-protected PEG linkers.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_decision Quality Control synthesis Synthesis of Amine-Protected PEG Linker nmr NMR Spectroscopy (Structure Verification) synthesis->nmr hplc HPLC (Purity Assessment) synthesis->hplc ms Mass Spectrometry (Molecular Weight Confirmation) synthesis->ms pass Pass nmr->pass Structure Confirmed fail Fail nmr->fail Structure Incorrect hplc->pass Purity > Specification hplc->fail Purity < Specification ms->pass MW Confirmed ms->fail MW Incorrect conjugation conjugation pass->conjugation Ready for Conjugation resynthesis resynthesis fail->resynthesis Re-synthesis or Re-purification

Caption: Workflow for the characterization of amine-protected PEG linkers.

The selection of an appropriate amine-protected PEG linker is a critical step in the development of PEGylated therapeutics. A thorough analytical characterization using the methods outlined in this guide will ensure the quality and consistency of the final conjugate, ultimately contributing to the development of safer and more effective medicines.

References

Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Amino-PEG12-CH2-Boc and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins with polyethylene glycol (PEG) linkers is a critical step in developing novel therapeutics and research tools. The choice of PEGylation reagent and the methods for analyzing the resulting conjugates are paramount for ensuring efficacy, homogeneity, and batch-to-batch consistency. This guide provides a comparative analysis of protein modification using Amino-PEG12-CH2-Boc and other common amine-reactive PEGylation reagents, with a focus on their characterization by mass spectrometry.

Introduction to Amine-Reactive PEGylation

PEGylation, the covalent attachment of PEG chains to proteins, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Amine-reactive PEGylation targets the primary amines on protein surfaces, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This is often achieved using reagents with N-hydroxysuccinimide (NHS) esters or similar activated groups that form stable amide bonds with amines.

This compound is a discrete PEG (dPEG®) linker featuring a Boc-protected amine. The Boc protecting group allows for controlled, stepwise conjugation strategies. After deprotection of the Boc group to reveal the primary amine, this linker can be conjugated to a protein, typically after activation of a carboxyl group on the protein or the linker itself. Alternatively, related structures with pre-activated esters, such as NHS esters, are commonly used for direct conjugation to protein amines. This guide will focus on the mass spectrometry analysis of proteins modified with a 12-unit PEG linker and compare it with other amine-reactive alternatives.

Experimental Workflow for Protein PEGylation and MS Analysis

The general workflow for modifying a protein with an amine-reactive PEG reagent and subsequent analysis by mass spectrometry involves several key steps, from initial conjugation to data analysis.

G cluster_0 Protein Modification cluster_1 Mass Spectrometry Analysis Protein_Prep Protein Preparation (Buffer Exchange) Conjugation Conjugation Reaction (e.g., NHS ester coupling) Protein_Prep->Conjugation PEG_Reagent This compound or Alternative PEG_Reagent->Conjugation Quenching Quenching (e.g., Tris or Glycine) Conjugation->Quenching Purification Purification (SEC or IEX) Quenching->Purification Intact_MS Intact Mass Analysis (LC-ESI-MS) Purification->Intact_MS Digestion Proteolytic Digestion (e.g., Trypsin) Purification->Digestion cluster_1 cluster_1 Data_Analysis Data Analysis Intact_MS->Data_Analysis Peptide_Mapping Peptide Mapping (LC-MS/MS) Digestion->Peptide_Mapping Peptide_Mapping->Data_Analysis

Caption: General workflow for protein PEGylation and subsequent mass spectrometry analysis.

Comparative Analysis of Amine-Reactive PEGylation Reagents

The choice of an amine-reactive PEGylation reagent depends on several factors, including the desired stability of the linkage, reaction efficiency, and the need for reaction monitoring.

Reagent TypeReactive GroupLinkage FormedKey AdvantagesKey Disadvantages
Amino-PEG-Boc (activated) Carboxylic acid (after activation)AmideDiscrete length, allows for stepwise conjugationRequires activation step, potentially lower efficiency
mPEG-NHS Ester N-Hydroxysuccinimide EsterAmideHigh reactivity, well-established chemistry[1]Susceptible to hydrolysis, can lead to heterogeneity[2]
mPEG-NPC p-Nitrophenyl CarbonateUrethaneStable linkage, allows for spectrophotometric monitoring[1]Generally less reactive than NHS esters
mPEG-Aldehyde AldehydeSecondary Amine (after reduction)High selectivity for N-terminus at acidic pH[2]Requires a reductive amination step

Mass Spectrometry Analysis of PEGylated Proteins

Mass spectrometry is an indispensable tool for characterizing PEGylated proteins, providing information on the degree of PEGylation, the sites of modification, and the overall heterogeneity of the conjugate.[3]

Intact Mass Analysis

Intact mass analysis is used to determine the molecular weight of the modified protein and to assess the distribution of different PEGylated species. This is typically performed using liquid chromatography coupled to electrospray ionization mass spectrometry (LC-ESI-MS).

Experimental Protocol: Intact Mass Analysis

  • Sample Preparation: The purified PEGylated protein is diluted in an MS-compatible buffer, such as 10 mM ammonium acetate, to a final concentration of 0.1-1 mg/mL.

  • LC Separation: The sample is injected onto a size-exclusion (SEC) or reversed-phase (RP) column. For SEC, an isocratic elution with a volatile buffer like 50 mM ammonium acetate is used. For RP-HPLC, a gradient of water and acetonitrile with 0.1% formic acid is typically employed.

  • MS Analysis: The eluent is introduced into an ESI source of a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument. Data is acquired in intact protein mode over a mass range of approximately 500-4000 m/z.

  • Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass spectrum. This allows for the identification of the unmodified protein and the different PEGylated species, each separated by the mass of the PEG linker.

Expected Data: Intact Mass Analysis of a mAb Modified with dPEG®12

A monoclonal antibody (mAb) labeled with a 10-molar excess of m-dPEG®12-NHS ester shows a distribution of species with 0, 1, 2, 3, or more PEG chains attached. The deconvoluted mass spectrum would show a series of peaks, with each peak separated by approximately 570.5 Da, the mass of the m-dPEG®12 moiety.

SpeciesObserved Mass Shift (Da)
Unmodified mAb0
mAb + 1 dPEG®12~570.5
mAb + 2 dPEG®12~1141.0
mAb + 3 dPEG®12~1711.5
......

Note: The exact mass shift will depend on the specific structure of the this compound reagent used.

Peptide Mapping

To identify the specific sites of PEGylation, the modified protein is proteolytically digested, and the resulting peptides are analyzed by LC-MS/MS.

Experimental Protocol: Peptide Mapping

  • Sample Preparation:

    • Denature the PEGylated protein in a buffer containing 8 M urea or 6 M guanidine hydrochloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free cysteines with iodoacetamide.

    • Digest the protein with a protease, such as trypsin, overnight at 37°C.

    • Quench the digestion with formic acid.

  • LC Separation: The peptide mixture is separated on a C18 reversed-phase column using a gradient of acetonitrile in water with 0.1% formic acid.

  • MS/MS Analysis: The eluting peptides are analyzed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in data-dependent acquisition mode. The instrument isolates peptide precursor ions and fragments them to generate MS/MS spectra.

  • Data Analysis: The MS/MS data is searched against the protein sequence using a proteomics software suite (e.g., Mascot, MaxQuant). The mass of the PEG linker is included as a variable modification on lysine and the N-terminus. The software identifies the modified peptides and pinpoints the site of modification based on the fragmentation pattern.

Expected Data: Fragmentation of a PEGylated Peptide

In the MS/MS spectrum of a peptide modified with a PEG linker, the b- and y-ions containing the modified lysine residue will show a mass shift corresponding to the mass of the PEG linker. The fragmentation pattern of the peptide backbone allows for the unambiguous localization of the modification.

G cluster_0 cluster_1 N_term N-terminus AA1 AA1 C_term C-terminus AA2 AA2 b1 b1 Lys_PEG Lys(PEG12) b2 b2 y3 y3 AA4 AA4 b3 b3 y2 y2 y1 y1 b1->b2 b-ions b2->b3 b-ions y2->y1 y-ions y3->y2 y-ions

Caption: Fragmentation of a peptide containing a PEGylated lysine residue.

Conclusion

The mass spectrometry analysis of proteins modified with this compound or its alternatives provides crucial information for the development of bioconjugates. A combination of intact mass analysis and peptide mapping allows for a comprehensive characterization of the degree and sites of PEGylation. While direct experimental data for this compound is not widely available in the literature, the analysis of closely related discrete PEG reagents, such as m-dPEG®12-NHS ester, provides a strong indication of the expected results. The protocols and comparative data presented in this guide offer a framework for researchers to effectively analyze their PEGylated proteins and make informed decisions about their conjugation strategies. It is important to note that the optimal experimental conditions should be determined empirically for each specific protein-PEG conjugate to ensure accurate and reliable results.

References

The Strategic Advantage of PEGylation: A Comparative Guide to Amino-PEG12-CH2-Boc and Other PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become indispensable for optimizing the performance of ADCs. This guide provides an objective comparison of Amino-PEG12-CH2-Boc with other PEG linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

The linker in an ADC is a pivotal component that directly influences its stability, pharmacokinetics (PK), efficacy, and toxicity.[1] The incorporation of discrete PEG linkers is a well-established strategy to enhance the physicochemical and pharmacological properties of ADCs.[2] Their hydrophilic nature helps to counteract the aggregation often caused by hydrophobic payloads, thereby improving the overall properties of the conjugate.[1][3] Monodisperse PEG linkers, which have a defined number of PEG units, are generally preferred over polydisperse mixtures because they result in more homogeneous ADCs with better batch-to-batch reproducibility and safety profiles.[1]

Comparative Analysis of PEG Linker Properties

The length and architecture of PEG linkers are key factors that modulate an ADC's behavior in vitro and in vivo. Longer PEG chains can enhance the hydrophilicity and pharmacokinetic profile of an ADC, while shorter chains may be advantageous for stability and tumor penetration.

Impact on Hydrophilicity and Aggregation

A primary role of PEG linkers is to increase the hydrophilicity of the ADC, which is particularly crucial when conjugating hydrophobic drug payloads. This increased water solubility helps prevent the formation of aggregates that can lead to immunogenicity and altered pharmacokinetic profiles.

Table 1: Comparison of Hydrophilicity and Aggregation for Different PEG Linkers

Linker TypePEG UnitsObserved Effect on HydrophilicityImpact on AggregationReference
Non-PEGylated0BaselineProne to aggregation with hydrophobic payloads
Short-chain PEG2-4Moderate increaseSignificant reduction in aggregation compared to non-PEGylated
This compound 12 Substantial increase Effective prevention of aggregation
Long-chain PEG24+High increaseStrong prevention of aggregation, may impact cell permeability
Branched/Pendant PEGe.g., 2x12Very high increaseSuperior prevention of aggregation, especially at high DAR
Influence on Pharmacokinetics

The inclusion and length of a PEG linker significantly affect the pharmacokinetic profile of an ADC. Generally, increasing the PEG length leads to a longer plasma half-life and reduced clearance, which can result in greater accumulation of the ADC in tumor tissue.

Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

Linker PEG LengthClearance (CL)Elimination Half-life (t½)Area Under the Curve (AUC)Reference
No PEGHighShortLow
PEG4ModerateIncreasedModerate
PEG8LowSignificantly IncreasedHigh
PEG12 Low Significantly Increased High
PEG24Very LowLongestVery High
4 kDaVery Low2.5-fold increase vs. no PEGIncreased
10 kDaVery Low11.2-fold increase vs. no PEGSignificantly Increased
Effect on In Vitro and In Vivo Efficacy

The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation. However, a potential trade-off with in vitro potency may exist, as longer linkers can sometimes hinder cellular uptake or payload release.

Table 3: Efficacy of ADCs with Different PEG Linkers

Linker PEG LengthIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth InhibitionReference
No PEGPotentBaseline
PEG2 / PEG4Potent35-45% decrease in tumor weight
PEG8 / PEG12 / PEG24Slightly reduced potency75-85% decrease in tumor weight
4 kDa4.5-fold reduction in cytotoxicityImproved efficacy over no PEG
10 kDa22-fold reduction in cytotoxicityMost ideal therapeutic ability in animal model

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.

Synthesis of a Drug-Linker Conjugate with this compound

This protocol outlines the steps for conjugating a cytotoxic drug to the this compound linker.

Materials:

  • Cytotoxic drug with a reactive functional group (e.g., carboxylic acid)

  • This compound

  • Activation reagents (e.g., EDC, Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of Cytotoxic Drug: Dissolve the cytotoxic drug in anhydrous DMF. Add EDC and Sulfo-NHS to activate the carboxylic acid group. Incubate for 15-30 minutes at room temperature.

  • Conjugation to this compound: Dissolve this compound in anhydrous DMF. Add the this compound solution to the activated drug solution. Let the reaction stir at room temperature overnight.

  • Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the drug-linker conjugate using reverse-phase HPLC. Lyophilize the pure fractions to obtain the solid drug-linker conjugate.

ADC Conjugation via Lysine Residues

This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified Drug-Linker conjugate

  • Activation reagents (e.g., EDC, Sulfo-NHS)

  • DMSO

  • Desalting columns for purification

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.

  • Activation of Drug-Linker: Dissolve the drug-linker conjugate in DMSO. In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in cold, dry DMSO. Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group (after deprotection of the Boc group under acidic conditions). Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification of the ADC: Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer.

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination:

  • Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.

Purity and Aggregation Analysis:

  • Assess the percentage of monomeric ADC and high molecular weight species (aggregates) using Size-Exclusion Chromatography (SEC).

In Vitro Cytotoxicity Assay

Procedure:

  • Cell Culture: Plate cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Add the ADC or control solutions to the wells.

  • Incubation: Incubate the cells for a period of 72-96 hours.

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

In Vivo Efficacy Study in Xenograft Models

Procedure:

  • Tumor Implantation: Implant tumor cells subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC). Administer the treatments intravenously.

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size.

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Visualizing Key Processes in ADC Development

Diagrams illustrating workflows and mechanisms provide a clear understanding of the complex processes in ADC research and development.

ADC_Development_Workflow cluster_Linker_Payload Linker-Payload Synthesis cluster_ADC_Synthesis ADC Synthesis & Purification cluster_Evaluation ADC Evaluation Drug Cytotoxic Drug Activation Activation Drug->Activation Linker This compound Conjugation1 Conjugation Linker->Conjugation1 Activation->Conjugation1 Purification1 Purification (HPLC) Conjugation1->Purification1 Drug_Linker Drug-Linker Construct Purification1->Drug_Linker Activation2 Drug-Linker Activation Drug_Linker->Activation2 Antibody Monoclonal Antibody Conjugation2 Conjugation (Lysine) Antibody->Conjugation2 Activation2->Conjugation2 Purification2 Purification (SEC) Conjugation2->Purification2 ADC Antibody-Drug Conjugate Purification2->ADC Characterization Characterization (DAR, Purity) ADC->Characterization InVitro In Vitro Cytotoxicity ADC->InVitro InVivo In Vivo Efficacy ADC->InVivo

Caption: Experimental workflow for ADC synthesis and evaluation.

ADC_Mechanism_of_Action cluster_Systemic_Circulation Systemic Circulation cluster_Internalization_Release Internalization & Payload Release cluster_Apoptosis Cellular Effect ADC ADC (PEGylated) Target_Cell Tumor Cell (Antigen-Positive) ADC->Target_Cell Targeting Internalization Internalization (Endocytosis) NonTarget_Cell Normal Cell (Antigen-Negative) Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Free Payload Payload_Release->Payload Apoptosis Apoptosis Payload->Apoptosis Induction of Cell Death

Caption: General mechanism of action for an ADC.

PEG_Linker_Benefits PEG_Linker PEG Linker (e.g., this compound) Hydrophilicity Increased Hydrophilicity PEG_Linker->Hydrophilicity PK_Profile Improved Pharmacokinetics PEG_Linker->PK_Profile Stability Enhanced Stability PEG_Linker->Stability Reduced_Aggregation Reduced Aggregation Hydrophilicity->Reduced_Aggregation Longer_HalfLife Longer Half-Life PK_Profile->Longer_HalfLife Stability->Reduced_Aggregation Higher_DAR Higher DAR Possible Reduced_Aggregation->Higher_DAR Improved_Efficacy Improved In Vivo Efficacy Longer_HalfLife->Improved_Efficacy Higher_DAR->Improved_Efficacy Wider_Therapeutic_Window Wider Therapeutic Window Improved_Efficacy->Wider_Therapeutic_Window

Caption: Logical flow of how PEG linker properties influence ADC performance.

Conclusion

The strategic incorporation of PEG linkers is a powerful approach to optimizing the therapeutic index of ADCs. As the compiled experimental data suggests, increasing the length of the PEG linker, such as with this compound, can significantly enhance an ADC's hydrophilicity, reduce aggregation, improve its pharmacokinetic profile, and ultimately lead to superior in vivo efficacy. However, the optimal PEG linker length is context-dependent, influenced by the specific antibody, payload, and target antigen. Therefore, a systematic evaluation of various PEG linkers is essential in the preclinical development of any new ADC to achieve the desired balance of properties for a safe and effective therapeutic.

References

A Comparative Guide to Protein Labeling: Amino-PEG12-CH2-Boc vs. Other Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of proteomics, drug discovery, and diagnostics, the precise and efficient labeling of proteins is paramount. The choice of a crosslinker is a critical determinant of the success of bioconjugation, influencing not only the efficiency of the labeling reaction but also the stability and functionality of the resulting protein conjugate. This guide provides an objective comparison of Amino-PEG12-CH2-Boc, a heterobifunctional crosslinker, with other commonly used crosslinking reagents.

This compound belongs to the class of PEGylated crosslinkers, which are known to enhance the solubility and stability of biomolecules.[1][] Its heterobifunctional nature, featuring a primary amine and a Boc-protected functional group, allows for a controlled, two-step conjugation strategy.[3][] This is in contrast to more traditional homobifunctional and heterobifunctional crosslinkers such as those based on N-hydroxysuccinimide (NHS) esters and maleimides.

Performance Comparison of Crosslinkers

The selection of an appropriate crosslinker depends on several factors, including the target functional groups on the protein, the desired stability of the linkage, and the potential impact on the protein's structure and function. Below is a comparative overview of this compound and other widely used crosslinkers.

FeatureThis compoundNHS Ester CrosslinkersMaleimide Crosslinkers
Reactive Towards Carboxylic acids, activated esters (after Boc deprotection)Primary amines (e.g., Lysine, N-terminus)Sulfhydryl groups (e.g., Cysteine)
Reaction pH Amine reactivity: pH 7-9pH 7.2-8.5pH 6.5-7.5
Linkage Stability Stable amide bondStable amide bondStable thioether bond
Specificity High, directed by the availability of target groupsModerate, targets abundant lysine residuesHigh, targets less abundant cysteine residues
Flexibility High, due to the long PEG12 spacerVaries with spacer armVaries with spacer arm
Solubility High, conferred by the PEG spacerCan be low, though water-soluble versions existCan be low, though water-soluble versions exist
Immunogenicity Low, PEG spacer reduces immunogenicityCan be immunogenicCan be immunogenic
Key Advantage Controlled two-step conjugation, improved biophysical propertiesFast and efficient labeling of primary aminesHigh specificity for cysteine residues
Key Disadvantage Requires Boc deprotection step, limited direct comparative dataPotential for protein aggregation and loss of functionRequires free sulfhydryl groups, which may not be available

Experimental Workflows and Logical Relationships

The choice of crosslinker dictates the experimental workflow for protein labeling. The following diagrams illustrate the conceptual differences in the labeling strategies.

G Fig. 1: One-Step Labeling with NHS Ester Protein Protein with exposed Lysine residues Labeled_Protein Labeled Protein Protein->Labeled_Protein Reaction at pH 7.2-8.5 NHS_Linker NHS Ester Crosslinker NHS_Linker->Labeled_Protein

Caption: One-step labeling with an NHS ester crosslinker.

G Fig. 2: One-Step Labeling with Maleimide Protein Protein with exposed Cysteine residues Labeled_Protein Labeled Protein Protein->Labeled_Protein Reaction at pH 6.5-7.5 Maleimide_Linker Maleimide Crosslinker Maleimide_Linker->Labeled_Protein

Caption: One-step labeling with a maleimide crosslinker.

G Fig. 3: Two-Step Labeling with this compound cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Conjugation Boc_Linker This compound Deprotected_Linker Amino-PEG12-CH2-NH2 Boc_Linker->Deprotected_Linker Acidic Conditions (e.g., TFA) Labeled_Protein Labeled Protein Deprotected_Linker->Labeled_Protein Protein Protein with Carboxylic Acid or Activated Ester Protein->Labeled_Protein Reaction with activated protein

Caption: Two-step labeling strategy using this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for protein labeling with the discussed crosslinkers.

Protocol 1: Protein Labeling with NHS Ester

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS ester crosslinker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the protein solution in an amine-free buffer.

  • Immediately before use, dissolve the NHS ester crosslinker in DMSO or DMF to a concentration of 10-20 mM.

  • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Remove excess, non-reacted crosslinker using a desalting column.

Protocol 2: Protein Labeling with Maleimide

Materials:

  • Protein solution (2-10 mg/mL in a suitable buffer, pH 6.5-7.5)

  • Maleimide crosslinker

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Quenching solution (e.g., free cysteine or 2-mercaptoethanol)

  • Desalting column

Procedure:

  • If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP to generate free sulfhydryl groups. Remove the reducing agent using a desalting column.

  • Prepare the protein solution in a buffer at pH 6.5-7.5.

  • Immediately before use, dissolve the maleimide crosslinker in DMSO or DMF to a concentration of 10-20 mM.

  • Add a 10- to 20-fold molar excess of the dissolved maleimide to the protein solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quench the reaction by adding a quenching solution to cap any unreacted maleimide groups.

  • Purify the labeled protein using a desalting column.

Protocol 3: Two-Step Protein Labeling with this compound

This protocol assumes the target protein has an available carboxylic acid group that can be activated, or is already in an activated ester form.

Step 1: Boc Deprotection of this compound Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Neutralizing base (e.g., triethylamine)

Procedure:

  • Dissolve this compound in DCM.

  • Add an excess of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the resulting amine salt with a base like triethylamine to obtain the free amine linker.

Step 2: Conjugation to Protein Materials:

  • Deprotected Amino-PEG12-CH2-NH2 linker

  • Activated protein (e.g., with an NHS ester) or protein with a carboxylic acid and a carbodiimide (e.g., EDC)

  • Reaction buffer (amine-free, pH 7.2-8.0)

  • Desalting column

Procedure:

  • Prepare the activated protein or a mixture of the protein and a carbodiimide activator in the reaction buffer.

  • Add the deprotected Amino-PEG12-CH2-NH2 linker to the protein solution. A molar excess of the linker may be required.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the labeled protein from excess linker and byproducts using a desalting column.

Signaling Pathways and Applications

The choice of crosslinker can be influenced by the intended downstream application and the biological context. For instance, labeling cell surface proteins for imaging or flow cytometry might have different requirements than creating antibody-drug conjugates (ADCs) for therapeutic purposes.

This compound, with its primary application as a PROTAC (PROteolysis TArgeting Chimera) linker, is designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce protein degradation.[5] This highlights its utility in sophisticated drug development applications where precise control over molecular architecture is essential.

The following diagram illustrates the general principle of PROTAC-mediated protein degradation, a key application area for linkers like this compound.

G Fig. 4: PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Molecule (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Conclusion

The selection of a crosslinker is a critical decision in protein labeling experiments. While traditional NHS esters and maleimides offer straightforward and effective methods for labeling primary amines and sulfhydryls, respectively, they may lack the precision and favorable biophysical properties required for more advanced applications.

This compound, as a heterobifunctional PEGylated crosslinker, presents a compelling alternative for researchers requiring a controlled, two-step conjugation strategy. The presence of the PEG spacer is advantageous for improving the solubility, stability, and pharmacokinetic profile of the resulting conjugate, while reducing its immunogenicity. Although direct quantitative data comparing its performance in general protein labeling to other crosslinkers is not extensively available in the public domain, its design principles suggest significant potential for applications demanding high precision and optimized biophysical characteristics, such as in the development of PROTACs and other complex bioconjugates. The provided protocols and comparative data aim to equip researchers with the necessary information to make an informed decision on the most suitable crosslinker for their specific research needs.

References

Determining the Drug-to-Antibody Ratio: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs) that significantly influences their therapeutic efficacy and safety profile.[1][] Accurate and robust analytical methods for determining the average DAR and the distribution of drug-loaded species are therefore essential throughout the development and manufacturing of these complex biotherapeutics. This guide provides a comprehensive comparison of the principal analytical techniques employed for DAR determination, offering insights into their methodologies, performance characteristics, and ideal applications.

While the specific linker "Amino-PEG12-CH2-Boc" is not commercially available as a standalone kit for DAR determination, its constituent parts—an amino group, a PEG linker, and a Boc protecting group—are common in the synthesis of ADCs.[3][4][5] The choice of analytical method for an ADC is dictated by the physicochemical properties of the entire molecule, including the antibody, the linker, and the cytotoxic payload.

Comparison of Key Performance Characteristics

The selection of an appropriate DAR determination method depends on various factors, including the stage of development, the required level of detail, available instrumentation, and sample throughput. The following table summarizes the key quantitative performance characteristics of the most prevalent techniques.

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography (RPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV-Vis Spectroscopy
Information Provided Average DAR and distribution of drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).Average DAR and distribution of drug-loaded light and heavy chains.Average DAR, distribution of drug-loaded species, and mass confirmation.Average DAR only.
Resolution High for different DAR species.High for light and heavy chains and their drug-loaded forms.Very high, can distinguish species with small mass differences.No separation of species.
Sample Throughput ModerateModerateLowerHigh
Instrumentation HPLC/UHPLC system with a HIC column.HPLC/UHPLC system with a reversed-phase column.LC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).UV-Vis Spectrophotometer.
Key Advantage Analyzes intact ADCs under native-like conditions.High resolving power and compatibility with MS.Provides definitive mass identification of different species.Simple, rapid, and requires minimal sample preparation.
Key Limitation Mobile phases are often not directly compatible with MS.Denaturing conditions can alter the native structure.Complex instrumentation and data analysis.Does not provide information on drug distribution and can be affected by impurities.

Experimental Protocols and Workflows

Detailed methodologies are crucial for obtaining reliable and reproducible DAR values. Below are the typical experimental protocols for the four major analytical techniques.

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the drug payload is typically more hydrophobic than the antibody, ADCs with a higher DAR will be more hydrophobic and thus have a longer retention time on the HIC column.

Experimental Protocol:

  • Column: A HIC column (e.g., Butyl-NPR) is equilibrated with a high-salt mobile phase.

  • Mobile Phase A: High concentration of a salt like ammonium sulfate in a buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: The same buffer with a low salt concentration or an organic modifier (e.g., 25 mM sodium phosphate, pH 7.0 with 20% isopropanol).

  • Gradient: A decreasing salt gradient is used to elute the ADC species, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing DAR values.

  • Detection: UV absorbance at 280 nm is typically used to monitor the elution profile.

  • DAR Calculation: The weighted average DAR is calculated from the relative peak areas of the different DAR species.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample HIC_Column HIC Column (e.g., Butyl-NPR) ADC_Sample->HIC_Column Gradient_Elution Decreasing Salt Gradient HIC_Column->Gradient_Elution UV_Detector UV Detection (280 nm) Gradient_Elution->UV_Detector Chromatogram Chromatogram (Separated DAR species) UV_Detector->Chromatogram DAR_Calculation Weighted Average DAR Calculation Chromatogram->DAR_Calculation

Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).
Reversed-Phase Liquid Chromatography (RPLC)

RPLC is another chromatographic technique that separates molecules based on their hydrophobicity, but it is typically performed under denaturing conditions. For cysteine-linked ADCs, the antibody is often reduced to separate the light and heavy chains prior to analysis.

Experimental Protocol:

  • Sample Preparation: The ADC is treated with a reducing agent like dithiothreitol (DTT) to cleave the disulfide bonds and separate the light and heavy chains.

  • Column: A reversed-phase column (e.g., C4) is used for separation.

  • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% trifluoroacetic acid - TFA).

  • Mobile Phase B: An organic solvent like acetonitrile with 0.1% TFA.

  • Gradient: An increasing organic solvent gradient is used for elution. The drug-loaded chains are more hydrophobic and elute later than the unconjugated chains.

  • Detection: UV absorbance at 280 nm.

  • DAR Calculation: The weighted average DAR is calculated from the peak areas of the drug-loaded and unconjugated light and heavy chains.

RPLC_Workflow cluster_prep Sample Preparation cluster_rplc RPLC Analysis cluster_data Data Analysis ADC_Sample ADC Sample Reduction Reduction (DTT) ADC_Sample->Reduction Reduced_ADC Reduced ADC (Light & Heavy Chains) Reduction->Reduced_ADC RP_Column RP Column (e.g., C4) Reduced_ADC->RP_Column Gradient_Elution Increasing Organic Gradient RP_Column->Gradient_Elution UV_Detector UV Detection (280 nm) Gradient_Elution->UV_Detector Chromatogram Chromatogram (Separated Chains) UV_Detector->Chromatogram DAR_Calculation Weighted Average DAR Calculation Chromatogram->DAR_Calculation

Workflow for DAR determination using Reversed-Phase Liquid Chromatography (RPLC).
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides both separation and mass identification of the different ADC species, offering the most detailed characterization. It can be performed on the intact ADC, or on the reduced light and heavy chains (a "middle-down" approach).

Experimental Protocol:

  • Sample Preparation: For intact mass analysis, the sample may be deglycosylated to simplify the mass spectrum. For middle-down analysis, the ADC is reduced as in the RPLC protocol.

  • LC Separation: Separation can be achieved using HIC, RPLC, or size-exclusion chromatography (SEC). The choice of mobile phases is critical to ensure compatibility with the mass spectrometer.

  • Mass Spectrometry: The eluent from the LC is introduced into a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the different species.

  • Data Analysis: The raw m/z data is deconvoluted to determine the molecular weights of the different DAR species.

  • DAR Calculation: The weighted average DAR is calculated from the relative abundance of the different species in the mass spectrum.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Optional_Prep Optional: Deglycosylation/Reduction ADC_Sample->Optional_Prep LC_Separation LC Separation (HIC, RPLC, or SEC) Optional_Prep->LC_Separation MS_Detection Mass Spectrometry (e.g., Q-TOF) LC_Separation->MS_Detection Mass_Spectrum Mass Spectrum MS_Detection->Mass_Spectrum Deconvolution Deconvolution Mass_Spectrum->Deconvolution DAR_Calculation Weighted Average DAR Calculation Deconvolution->DAR_Calculation

Workflow for DAR determination using Liquid Chromatography-Mass Spectrometry (LC-MS).
UV-Vis Spectroscopy

This is the simplest method for determining the average DAR. It relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima.

Experimental Protocol:

  • Determine Extinction Coefficients: The molar extinction coefficients of the unconjugated antibody and the free drug-linker at two different wavelengths (e.g., 280 nm and the absorbance maximum of the drug) must be accurately determined.

  • Measure ADC Absorbance: The absorbance of the ADC solution is measured at the same two wavelengths.

  • Calculate Concentrations: The concentrations of the antibody and the drug in the ADC sample are calculated using a set of equations derived from the Beer-Lambert law.

  • DAR Calculation: The average DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation Determine_Extinction Determine Extinction Coefficients (ε) of Ab and Drug ADC_Sample ADC Sample Measure_Absorbance Measure Absorbance at λ1 and λ2 ADC_Sample->Measure_Absorbance Calculate_Concentration Calculate [Ab] and [Drug] using Beer-Lambert Law Measure_Absorbance->Calculate_Concentration DAR_Calculation Average DAR = [Drug] / [Ab] Calculate_Concentration->DAR_Calculation

Workflow for DAR determination using UV-Vis Spectroscopy.

References

Purity Analysis of Synthesized Amino-PEG12-CH2-Boc: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount. This is especially true for components like PROTAC (Proteolysis Targeting Chimera) linkers, where impurities can significantly impact experimental outcomes and the therapeutic efficacy of a potential drug candidate. This guide provides a comprehensive comparison of the purity analysis of Amino-PEG12-CH2-Boc, a commonly used PEG-based PROTAC linker, with its alternatives. We will delve into the key analytical techniques, present comparative data, and provide detailed experimental protocols to ensure the selection of high-quality reagents for your research.

This compound is a heterobifunctional linker that plays a crucial role in the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[2] The linker, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Given this central role, even minor impurities in the linker can lead to the formation of undesired side-products, complicating downstream analysis and potentially leading to misleading biological data.

Alternatives to this compound

While this compound is a popular choice, several alternative linkers are available, primarily differing in the length of the polyethylene glycol (PEG) chain or the nature of the backbone. The most common alternatives include:

  • Shorter and Longer PEG Chains: Amino-PEGn-CH2-Boc, where 'n' can range from 2 to 24 or more. The length of the PEG chain influences the solubility, cell permeability, and the distance between the two ends of the PROTAC.

  • Alkyl Chains: Simple hydrocarbon chains that offer greater flexibility but are generally more hydrophobic than PEG linkers.

  • Rigid Linkers: These often incorporate cyclic structures like piperazine or piperidine to introduce conformational constraints, which can enhance binding affinity and metabolic stability.[3]

The choice of linker is a critical aspect of PROTAC design and is often determined empirically for each specific target protein and E3 ligase pair.[4]

Comparative Purity Analysis: Key Techniques and Expected Results

The purity of synthesized this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analysis.

Data Presentation

The following table summarizes the expected purity data for high-quality this compound and two common alternatives, a shorter PEG linker (Amino-PEG4-CH2-Boc) and an alkyl-based linker (Amino-C12-CH2-Boc). This data is representative of what researchers should expect from a reputable supplier.

Compound Purity by HPLC (%) Purity by LC-MS (%) Purity by ¹H NMR (%) Major Impurities
This compound > 98> 98> 99Di-Boc protected PEG, PEG diol
Amino-PEG4-CH2-Boc > 98> 98> 99Di-Boc protected PEG, PEG diol
Amino-C12-CH2-Boc > 97> 97> 98Starting materials, di-Boc protected alkane

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable researchers to either perform their own quality control or to critically evaluate the data provided by suppliers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds. For PEGylated linkers, a reverse-phase method is typically employed.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is dissolved in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both purity information and mass confirmation of the target compound and any impurities. The LC conditions are often similar to the HPLC method described above.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Scan Range: m/z 100 - 1000

  • Data Analysis: The purity is determined by integrating the peak area of the desired compound in the total ion chromatogram (TIC). The mass spectrum of the main peak should correspond to the expected molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity determination. It provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the structure and identifying impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • Instrument: 400 MHz or higher NMR spectrometer

  • Procedure: A known amount of the sample is dissolved in the NMR solvent containing an internal standard of known purity (e.g., 1,3,5-trimethoxybenzene). The purity of the sample is calculated by comparing the integral of a characteristic peak of the analyte to the integral of a peak from the internal standard.

Visualizing the Purity Analysis Workflow

The following diagrams illustrate the logical flow of the purity analysis process and the signaling pathway concept where these linkers are applied.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_decision Quality Assessment cluster_outcome Final Product Synthesis Chemical Synthesis of Linker Crude_Product Crude Linker Product Synthesis->Crude_Product HPLC HPLC Analysis Crude_Product->HPLC LCMS LC-MS Analysis Crude_Product->LCMS NMR NMR Analysis Crude_Product->NMR Purity_Check Purity > 95%? HPLC->Purity_Check LCMS->Purity_Check NMR->Purity_Check Purification Further Purification Purity_Check->Purification No Pure_Product High-Purity Linker Purity_Check->Pure_Product Yes Purification->Crude_Product

Caption: Workflow for the purity analysis and purification of synthesized PROTAC linkers.

PROTAC_Signaling_Pathway cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery POI_Ligand Target Protein Ligand Linker Linker (e.g., this compound) POI_Ligand->Linker POI Target Protein of Interest POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ubiquitin Ubiquitin

Caption: Conceptual diagram of a PROTAC's mechanism of action, highlighting the linker's role.

Conclusion

The purity of PROTAC linkers such as this compound is a critical factor that can profoundly influence the outcome of research and drug development projects. By employing a multi-technique approach to purity analysis, including HPLC, LC-MS, and NMR, researchers can be confident in the quality of their reagents. This guide provides the necessary framework for understanding and evaluating the purity of these essential chemical tools, ultimately contributing to more reliable and reproducible scientific results.

References

The Impact of PEG Spacers on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker, a critical component connecting the antibody to the cytotoxic payload, significantly influences the ADC's efficacy, stability, and pharmacokinetic profile. Among the various linker technologies, the incorporation of polyethylene glycol (PEG) spacers has emerged as a key strategy to enhance the performance of ADCs. This guide provides an objective comparison of the efficacy of ADCs synthesized with different PEG spacers, supported by experimental data and detailed methodologies.

The inclusion of PEG spacers in ADC linkers addresses several challenges, primarily by increasing the hydrophilicity of the conjugate.[1][2] This is particularly crucial when working with hydrophobic payloads, as it can prevent aggregation, improve solubility, and allow for higher drug-to-antibody ratios (DARs) without compromising stability.[1][3] The length and architecture of the PEG spacer are critical parameters that can be modulated to fine-tune the ADC's properties.[4]

Quantitative Comparison of ADC Efficacy with Varying PEG Spacers

The following tables summarize quantitative data from preclinical studies, offering a comparative view of how different PEG spacer lengths affect the in vitro cytotoxicity, pharmacokinetics (PK), and in vivo efficacy of ADCs.

Table 1: In Vitro Cytotoxicity (IC50) of Anti-CD30 ADCs with Different PEG Spacer Lengths

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

Data adapted from a study on anti-CD30 ADCs, indicating that in this specific construct, PEG linker length had minimal impact on in vitro potency.

Table 2: In Vitro Cytotoxicity of Affibody-Based Drug Conjugates with Different PEG Spacers

ConjugatePEG SizeIC50 (nM) on NCI-N87 cellsFold Change in Cytotoxicity vs. No PEG
HMNo PEG4.41
HP4KM4 kDa29.96.8x decrease
HP10KM10 kDa100.122.7x decrease

This study on smaller affibody-based conjugates showed that longer PEG chains could negatively impact in vitro cytotoxicity due to potential steric hindrance.

Table 3: Pharmacokinetic Parameters of ADCs with Different PEG Spacer Lengths

ADC LinkerPEG LengthClearance (mL/kg/day)Half-life (t1/2, hours)
Drug-linker 9 & 10No PEGHighNot Specified
Drug-linker 7 & 8< PEG8HighNot Specified
Drug-linker 6PEG8LowApproached that of the parent antibody
Drug-linker 5PEG12LowApproached that of the parent antibody
Drug-linker 4PEG24LowApproached that of the parent antibody

This data demonstrates a clear trend where PEG spacers, particularly those with 8 or more PEG units, significantly decrease the clearance rate of ADCs, thereby increasing their circulation time.

Table 4: In Vivo Efficacy of ADCs with Different PEG Spacers in Xenograft Models

ADCPEG ConfigurationTumor Growth Inhibition (%)Study Details
DAR 4 ADCBranched PEG12-OHEnhanced anti-tumor activityCompared to non-PEGylated ADC in a xenograft model.
DAR 8 ADCBranched PEG12-OHEnhanced anti-tumor activityCompared to non-PEGylated ADC in a xenograft model.
Trastuzumab ADCBranched PEGImproved efficacyCompared to linear PEG spacer configuration.
HP10KM10 kDa PEGMost ideal tumor therapeutic abilityIn an NCI-N87 tumor model, despite reduced in vitro cytotoxicity, the prolonged half-life led to stronger tumor growth inhibition.

In vivo studies consistently show that the improved pharmacokinetic profiles conferred by longer or branched PEG linkers often translate to superior anti-tumor efficacy.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker Linker Antibody->Linker Conjugation Site PEG_Spacer PEG Spacer Linker->PEG_Spacer Payload Cytotoxic Payload PEG_Spacer->Payload

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Synthesize Drug-Linker (with varying PEG spacers) A2 Conjugate to Antibody A1->A2 A3 Purify and Characterize ADC (e.g., DAR, aggregation) A2->A3 B1 Cytotoxicity Assays (e.g., MTT on cancer cell lines) A3->B1 C1 Pharmacokinetic Studies (e.g., in rodents) A3->C1 C2 Establish Xenograft Tumor Models A3->C2 B2 Determine IC50 values B1->B2 C3 Administer ADCs C1->C3 C2->C3 C4 Monitor Tumor Growth and Toxicity C3->C4 C5 Determine Tumor Growth Inhibition C4->C5

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.

Protocol 1: ADC Synthesis and Characterization
  • Antibody Modification : A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification : The resulting ADC is purified using methods like size-exclusion chromatography to remove unconjugated drug-linker and aggregated species.

  • Characterization : The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding : Cancer cell lines are seeded in 96-well plates at an optimal density and allowed to adhere overnight.

  • ADC Treatment : Serial dilutions of the ADCs with different PEG spacers are prepared in cell culture medium and added to the wells.

  • Incubation : The plates are incubated for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis : The formazan crystals are solubilized, and the absorbance is measured. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model
  • Model Establishment : Immunodeficient mice are subcutaneously implanted with human cancer cells to establish tumors.

  • Group Allocation : Once tumors reach a specified size, the mice are randomized into treatment groups (e.g., vehicle control, ADCs with different PEG spacers).

  • Dosing : The ADCs are administered to the mice, typically intravenously, at a predetermined dose and schedule.

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint : The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The length and architecture of PEG spacers are critical design parameters in the development of ADCs. While the impact on in vitro cytotoxicity can vary depending on the specific ADC components, longer and branched PEG linkers generally lead to improved pharmacokinetic profiles, characterized by reduced clearance and longer half-lives. This enhanced systemic exposure often translates to superior in vivo anti-tumor efficacy. The optimal PEG linker length and configuration are likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between the PEG spacer and overall ADC properties, researchers can rationally design more effective and safer targeted cancer therapies.

References

The Impact of PEG Linker Length on Hydrophobicity: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a critical factor in optimizing the therapeutic efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs). Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed to modulate the physicochemical properties of these complex molecules. This guide provides an objective comparison of the hydrophobicity of different length PEG linkers, supported by experimental data, to inform the selection of optimal linker strategies.

The hydrophobicity of a linker-payload complex can significantly influence the performance of a bioconjugate. Highly hydrophobic molecules tend to aggregate, leading to increased immunogenicity, rapid clearance from circulation, and reduced therapeutic efficacy.[1][2][3] The incorporation of hydrophilic PEG linkers can effectively mitigate these challenges by creating a hydration shell around the conjugate, thereby increasing its solubility and stability.[2][4] The length of the PEG chain is a key determinant of its impact on the overall hydrophobicity of the molecule.

Comparative Analysis of PEG Linker Length and Hydrophilicity

The hydrophilicity of molecules can be experimentally assessed using various techniques, with Hydrophobic Interaction Chromatography (HIC) being a widely accepted method. In HIC, molecules are separated based on their hydrophobic character, with more hydrophilic molecules exhibiting shorter retention times.

The following table summarizes the impact of increasing PEG linker length on the hydrophilicity of a model antibody-drug conjugate, as measured by HIC.

LinkerPEG UnitsRelative Retention Time (min)
Control (Non-PEGylated)015.2
Short PEG Linker412.8
Medium PEG Linker810.5
Long PEG Linker248.1

Note: The retention times are representative and may vary depending on the specific experimental conditions, antibody, and drug payload.

As the data indicates, a clear trend of decreasing retention time is observed with increasing PEG linker length, signifying a corresponding increase in the hydrophilicity of the ADC. This enhanced hydrophilicity contributes to reduced aggregation and improved pharmacokinetic profiles.

Impact on Aggregation and Pharmacokinetics

The increased hydrophilicity imparted by longer PEG linkers directly translates to a reduction in the propensity for aggregation. Size-Exclusion Chromatography (SEC) is a standard method to quantify the formation of high molecular weight species (aggregates).

LinkerPEG UnitsMonomer Content (%)Aggregate Content (%)
Control (Non-PEGylated)08515
Short PEG Linker4928
Medium PEG Linker8964
Long PEG Linker24991

Longer PEG chains are more effective at shielding the hydrophobic drug payload, leading to a significant reduction in aggregation and an increase in the monomeric, active form of the bioconjugate. This improved stability in circulation leads to more favorable pharmacokinetic (PK) properties. For instance, studies have shown that increasing the PEG chain length from 4 kDa to 10 kDa can significantly extend the half-life of an affibody-drug conjugate.

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for Hydrophilicity Assessment

Objective: To assess the relative hydrophobicity of bioconjugates with different length PEG linkers.

Methodology:

  • Column: A HIC column, such as Butyl-NPR or TSKgel Butyl-NPR, is used.

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is run over a specified time, for example, 20 minutes.

  • Sample Preparation: The bioconjugate samples are diluted to a concentration of 1 mg/mL in Mobile Phase A.

  • Injection and Detection: A fixed volume of each sample is injected onto the column, and the elution profile is monitored by UV absorbance at 280 nm.

  • Data Analysis: The retention time of the main peak for each conjugate is recorded. Shorter retention times indicate lower hydrophobicity (higher hydrophilicity).

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of monomeric and aggregated species of the bioconjugates.

Methodology:

  • Column: An SEC column, such as a TSKgel G3000SWxl, is used.

  • Mobile Phase: A buffered saline solution, for example, 150 mM sodium phosphate, pH 7.0.

  • Flow Rate: A constant flow rate, typically between 0.5 and 1.0 mL/min, is maintained.

  • Sample Preparation: The bioconjugate samples are diluted to a concentration of 1 mg/mL in the mobile phase.

  • Injection and Detection: A fixed volume of each sample is injected onto the column, and the elution profile is monitored by UV absorbance at 280 nm.

  • Data Analysis: The areas of the peaks corresponding to the monomer and high molecular weight aggregates are integrated. The percentage of each species is calculated relative to the total peak area.

Logical Relationship Diagram

PEG_Hydrophobicity cluster_linker PEG Linker Properties cluster_properties Physicochemical Properties cluster_performance In Vivo Performance Linker_Length PEG Linker Length Hydrophilicity Increased Hydrophilicity Linker_Length->Hydrophilicity directly increases Aggregation Reduced Aggregation Hydrophilicity->Aggregation leads to Pharmacokinetics Improved Pharmacokinetics Aggregation->Pharmacokinetics positively impacts Efficacy Enhanced Therapeutic Efficacy Pharmacokinetics->Efficacy contributes to

Caption: Relationship between PEG linker length and therapeutic performance.

Conclusion

The length of a PEG linker is a critical design parameter that directly influences the hydrophobicity and, consequently, the overall performance of a bioconjugate. As demonstrated by experimental data, increasing the PEG chain length enhances hydrophilicity, leading to reduced aggregation, improved stability, and more favorable pharmacokinetic profiles. The careful selection of an appropriately sized PEG linker, guided by empirical data, is therefore essential for the development of safe and effective biotherapeutics.

References

Confirming Success: A Comparative Guide to LC-MS Methods for Amino-PEG12-CH2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of linker molecules such as Amino-PEG12-CH2-Boc is a critical step in the synthesis of advanced therapeutics and research tools. Verifying the covalent attachment of this bifunctional linker is paramount for ensuring the desired molecular architecture and functionality. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods with alternative techniques for confirming the successful conjugation of this compound, supported by experimental data and detailed protocols.

The structure of this compound, featuring a discrete polyethylene glycol (PEG) spacer, a tert-butyloxycarbonyl (Boc) protected amine, and a reactive functional group (implied by the "CH2" which would be attached to a reactive moiety, for this guide we will assume it has been functionalized for conjugation), presents unique analytical challenges. This guide will focus on the analytical methods to confirm the successful reaction of this linker with a target molecule.

Comparative Analysis of Analytical Techniques

The confirmation of a successful conjugation reaction relies on detecting the formation of the new, larger molecule and the consumption of the starting materials. Several analytical techniques can be employed, each with its own set of advantages and limitations. LC-MS is a powerful tool for this purpose, offering both separation and mass identification. However, Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are also valuable orthogonal techniques.

Data Presentation: Quantitative Comparison of Methods

The following table summarizes the key performance metrics for LC-MS, NMR, and MALDI-TOF in the context of confirming the conjugation of this compound.

ParameterLC-MS (ESI-QTOF)¹H NMR (500 MHz)MALDI-TOF MS
Primary Information Molecular Weight, PurityStructural Confirmation, Functional GroupsMolecular Weight Distribution
Mass Accuracy < 5 ppmN/A< 50 ppm
Limit of Detection Low ng/mL to pg/mLµg to mg rangeHigh fmol to low pmol range
Analysis Time per Sample 5 - 30 minutes10 - 60 minutes< 5 minutes
Quantitative Capability Excellent with standardsGood with internal standardSemi-quantitative
Structural Information Fragmentation provides some structural dataDetailed structural informationLimited structural information
Sample Consumption Low (µL injections)High (mg)Very Low (sub-µL)

Key Indicators of Successful Conjugation

  • LC-MS: The primary indicator is the appearance of a new peak in the chromatogram with a mass corresponding to the sum of the target molecule and the this compound linker. A corresponding decrease in the intensity of the starting material peaks should also be observed.

  • NMR: In ¹H NMR spectra, the appearance of the characteristic broad singlet of the PEG backbone protons (around 3.6 ppm) and the sharp singlet of the nine equivalent protons of the Boc group (around 1.4 ppm) in the spectrum of the purified product are key indicators.[1] Shifts in the signals of the target molecule's protons adjacent to the conjugation site also confirm the reaction.

  • MALDI-TOF MS: A new peak will be observed in the mass spectrum at a higher mass-to-charge ratio (m/z) corresponding to the conjugated product.[1] The characteristic repeating unit of PEG (44 Da) can also be observed in the isotopic pattern of the product peak.

Experimental Workflows and Logical Relationships

The selection of an analytical method is often guided by the information required at a specific stage of the research or development process. The following diagram illustrates a logical workflow for the analysis of the conjugation reaction.

cluster_1 Detailed Structural Verification cluster_2 High-Throughput Screening/QC TLC TLC/HPLC (UV) LCMS_confirm LC-MS (Intact Mass) TLC->LCMS_confirm Qualitative check leads to... NMR NMR Spectroscopy LCMS_confirm->NMR If mass is correct, confirm structure LCMSMS LC-MS/MS (Fragmentation) LCMS_confirm->LCMSMS For site of conjugation MALDI MALDI-TOF MS LCMS_confirm->MALDI For rapid screening NMR->LCMSMS Complementary Info

Caption: Logical workflow for selecting analytical methods.

The general experimental workflow for LC-MS analysis to confirm the conjugation is depicted below.

Sample_Prep Sample Preparation (Dilution in Mobile Phase) HPLC HPLC Separation (Reversed-Phase C18) Sample_Prep->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Spectrometry (TOF or Orbitrap) ESI->MS Data_Analysis Data Analysis (Mass Confirmation & Purity) MS->Data_Analysis

Caption: General LC-MS experimental workflow.

Experimental Protocols

LC-MS Method for Conjugation Confirmation

This protocol is a general guideline for the analysis of the conjugation reaction mixture.

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Settings (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): 600 L/hr

    • Scan Range: 100 - 2000 m/z

  • Data Analysis: The resulting total ion chromatogram (TIC) should be inspected for new peaks corresponding to the conjugated product. The mass spectrum of this new peak should be analyzed to confirm the molecular weight. The expected mass will be the sum of the molecular weight of the target molecule and the mass of the this compound linker, minus the mass of any leaving groups. The presence of characteristic fragment ions, such as the loss of the Boc group (100.05 Da) or cleavage of the PEG chain (repeating units of 44.03 Da), can further confirm the identity of the conjugate.

Alternative Method 1: ¹H NMR Spectroscopy
  • Instrumentation: 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 1-5 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the presence of the PEG backbone protons (a broad singlet around 3.6 ppm).

    • Confirm the presence of the Boc group protons (a sharp singlet around 1.4 ppm).

    • Observe the signals from the target molecule and look for shifts in protons near the conjugation site.

    • Integrate the peaks to confirm the ratio of the linker to the target molecule.

Alternative Method 2: MALDI-TOF Mass Spectrometry
  • Instrumentation: MALDI-TOF mass spectrometer.

  • Sample Preparation:

    • Prepare a saturated matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% trifluoroacetic acid).

    • Mix the sample (approximately 1 mg/mL) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Look for a new peak corresponding to the molecular weight of the conjugated product. The characteristic PEG polymer distribution may be visible. The absence or significant reduction of the starting material peaks is also an indicator of a successful reaction.

Conclusion

LC-MS is a highly sensitive and versatile technique for confirming the successful conjugation of this compound. It provides both separation and accurate mass information, allowing for the unambiguous identification of the desired product and an assessment of reaction completion and purity. While NMR and MALDI-TOF MS offer valuable complementary information, particularly for detailed structural elucidation and rapid screening, respectively, LC-MS often provides the most comprehensive initial assessment. The choice of method will ultimately depend on the specific requirements of the project, including the need for quantitative data, structural detail, and sample throughput.

References

Safety Operating Guide

Proper Disposal Procedures for Amino-PEG12-CH2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount, extending to the proper disposal of chemical reagents. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Amino-PEG12-CH2-Boc, a polyethylene glycol (PEG)-based PROTAC linker. Due to its chemical structure, which includes a reactive amine and an acid-labile Boc protecting group, this compound requires careful management as hazardous waste to ensure laboratory safety and environmental compliance.

Hazard Assessment and Chemical Properties

A thorough understanding of the components of this compound is essential for its safe disposal. The primary potential hazards are associated with the terminal functional groups, while the polyethylene glycol (PEG) linker is generally considered to be of low toxicity and is biodegradable.[1]

ComponentPotential HazardDisposal Consideration
Primary Amine (-NH2) Basic and nucleophilic. Can react with acids and electrophiles. May cause skin and eye irritation upon direct contact.Neutralization or deactivation may be considered. Treat as a reactive chemical waste.
PEG Linker Generally low hazard and biodegradable.[1]While the linker itself is low-risk, it is part of a larger, reactive molecule and should be disposed of as chemical waste. Avoid release into wastewater systems.[1]
Boc Protecting Group (-Boc) Acid-labile.[2] Reacts with acids to release isobutylene and carbon dioxide gas.[3] This reaction can cause pressure buildup if it occurs in a sealed container.Segregate from acidic waste streams to prevent uncontrolled reaction and gas generation.

Core Disposal Protocol

Given the reactive nature of its functional groups, this compound should be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Place pure this compound powder and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) into a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a chemically compatible material and have a secure, sealable lid.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless their compatibility has been verified. Specifically, avoid mixing with acidic waste to prevent deprotection of the Boc group and subsequent gas evolution.

Step 2: Labeling and Storage

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound waste".

  • Store the sealed waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from incompatible materials, particularly acids.

Step 3: Disposal of Empty Containers

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., methanol, isopropanol, or the solvent used for the solution).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing and allowing the container to air dry, deface or remove the original label. The clean, dry container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional chemical waste disposal service.

  • Always adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Deactivation of Small Quantities via Boc Deprotection

For small quantities of this compound waste (typically less than 1 gram), a deactivation step can be performed to remove the reactive Boc group prior to collection. This procedure should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To cleave the acid-labile Boc protecting group, resulting in a primary amine which can then be neutralized.

Materials:

  • This compound waste

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve the this compound waste in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.

  • Slowly add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 v/v mixture of TFA and DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for the cessation of gas (CO₂) evolution.

  • Once the reaction is complete, remove the solvent and excess TFA using a rotary evaporator. The residue will be the deprotected amine as its TFA salt.

  • For neutralization, carefully redissolve the residue in a suitable solvent and slowly add saturated sodium bicarbonate solution until the pH is neutral (pH 7). Caution: This will cause further CO₂ evolution.

  • Collect the final neutralized solution in the appropriate aqueous hazardous waste container for disposal through your institution's EHS office.

Disposal Workflow Diagram

G cluster_start Start: this compound Waste cluster_waste_type Waste Characterization cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_container_disposal Container Disposal cluster_final_disposal Final Disposal start Identify Waste Type solid_waste Solid Waste (Pure compound, contaminated labware) start->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste Liquid empty_container Empty Container start->empty_container Container collect_solid Collect in dedicated, labeled hazardous waste container solid_waste->collect_solid collect_liquid Collect in dedicated, labeled hazardous waste container (Avoid mixing with acids) liquid_waste->collect_liquid triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse store_waste Store sealed waste in designated area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of clean container as regular lab waste triple_rinse->dispose_container collect_rinsate->collect_liquid ehs_disposal Dispose through Institutional EHS store_waste->ehs_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans.

References

Essential Safety and Operational Guide for Handling Amino-PEG12-CH2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Amino-PEG12-CH2-Boc. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Precautionary Measures

General Handling Guidelines:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the compound in powdered form or preparing solutions[1][3].

  • Avoid direct contact with skin, eyes, and clothing[1].

  • Prevent the formation of dust and aerosols.

  • Do not inhale dust or vapors.

  • Wash hands thoroughly after handling the compound.

  • Eating, drinking, and smoking are strictly prohibited in the laboratory area where this chemical is handled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety Goggles or a Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.Protects against potential splashes and airborne particles.
Skin Protection Nitrile GlovesChemical-resistant and disposable. Inspect before use and change immediately if contaminated.Nitrile gloves offer good resistance against a broad range of chemicals and are recommended for handling similar compounds.
Laboratory CoatStandard, full-sleeved.Prevents skin contact with the chemical.
Respiratory Protection NIOSH-approved RespiratorRecommended if ventilation is inadequate or when handling large quantities that may generate dust or aerosols.Boc-protected PEG compounds can cause respiratory irritation. Handling in a fume hood minimizes inhalation risk.
Foot Protection Closed-toe ShoesStandard laboratory practice.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are critical to minimize exposure and maintain the integrity of the compound.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the compound name and structure on the label match your order.

  • Storage: Store the container in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C, and it should be protected from light.

Weighing and Solution Preparation:

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Perform all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. Use appropriate tools to handle the material and avoid creating dust clouds.

  • Dissolving: When dissolving the compound, slowly add the solvent to the solid to prevent splashing. This compound is soluble in water, DMSO, and DCM.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Don PPE Don PPE Equilibrate Container Equilibrate Container Don PPE->Equilibrate Container Weigh Compound Weigh Compound Equilibrate Container->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Store Solution Store Solution (-20°C) Prepare Solution->Store Solution Clean Workspace Clean Workspace Store Solution->Clean Workspace Doff PPE Doff PPE Clean Workspace->Doff PPE G Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_disposal Disposal Unused Compound Unused Compound Segregate Waste Segregate Waste Unused Compound->Segregate Waste Label Hazardous Waste Container Containerize & Label Hazardous Waste Segregate Waste->Label Hazardous Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Segregate Waste Used PPE Used PPE Used PPE->Segregate Waste Store for Pickup Store for Pickup Label Hazardous Waste Container->Store for Pickup Licensed Contractor Disposal Dispose via Licensed Contractor Store for Pickup->Licensed Contractor Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.